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  • Product: N-(propan-2-ylideneamino)pyridine-2-carboxamide
  • CAS: 55101-19-4

Core Science & Biosynthesis

Foundational

Synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide: A Definitive Technical Guide

Executive Summary The synthesis of highly pure coordination ligands and pharmaceutical precursors demands robust, self-validating chemical methodologies. This whitepaper details the mechanistic synthesis and physical iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly pure coordination ligands and pharmaceutical precursors demands robust, self-validating chemical methodologies. This whitepaper details the mechanistic synthesis and physical isolation of N-(propan-2-ylideneamino)pyridine-2-carboxamide , widely documented in literature as acetone picolinoyl hydrazone (CAS 55101-19-4)[1].

Historically explored during the rapid development of acid hydrazides for the chemotherapy of tuberculosis[2], this compound features a highly versatile N-N-O chelating pocket. The presence of the pyridine nitrogen, the azomethine nitrogen, and the amide oxygen renders it an exceptional tridentate or bidentate ligand for stabilizing first-row transition metal complexes (such as Co(II), Ni(II), and Cu(II)) in various oxidation states[3]. As a Senior Application Scientist, my objective here is not just to provide a recipe, but to elucidate the causality governing the reaction mechanics, allowing researchers to scale and optimize this protocol with absolute confidence.

Mechanistic Rationale: The Condensation Equilibrium

The synthesis relies on a classic nucleophilic addition-elimination (condensation) sequence between pyridine-2-carbohydrazide (the nucleophile) and acetone (the electrophile).

The Criticality of pH Control

Hydrazone formation exhibits a bell-shaped pH-rate profile. Acetone’s carbonyl carbon is relatively electron-rich compared to aldehydes, resulting in a poor innate electrophilicity. To overcome this activation barrier, a catalytic amount of glacial acetic acid is introduced. The protonation of the ketone oxygen dramatically increases the electrophilic character of the carbonyl carbon.

However, causality dictates precision: if the pH drops below 4.0, the terminal primary amine of the picolinohydrazide (pKa ~ 3.5-4.5) becomes fully protonated, stripping away its nucleophilicity and halting the reaction. Glacial acetic acid serves as the perfect mild proton donor, buffering the microenvironment to simultaneously activate the electrophile without quenching the nucleophile.

Le Chatelier’s Principle in Action

Condensation produces one equivalent of water. To drive the equilibrium forward, acetone is utilized in stoichiometric excess (typically 1.5 to 2.0 equivalents). Acetone's low boiling point (56°C) means it partially volatilizes during ethanol reflux, ensuring a continuous shift toward the hydrazone product.

Reaction Pathway Visualization

Mechanism A Acetone (Propan-2-one) C Protonated Acetone (Electrophilic) A->C Protonation B Acid Catalyst (Glacial AcOH) B->C E Tetrahedral Hemiaminal C->E Nucleophilic Attack D Picolinohydrazide (Nucleophile) D->E F Hydrazone Product + H2O E->F Acid-Catalyzed Dehydration

Fig 1. Acid-catalyzed condensation mechanism for acetone picolinoyl hydrazone synthesis.

Validated Experimental Workflow

This methodology is explicitly designed as a self-validating system . The reaction exploits thermodynamic trapping: the highly polar picolinohydrazide starting material is highly soluble in ethanol, but upon conversion, the extended conjugated system of the resulting hydrazone reduces its solubility in cold solvent. If the reaction has reached completion, a crystalline lattice will spontaneously form upon cooling. If no precipitate forms, it is an immediate visual indicator of incomplete conversion or an over-dilute system.

Step-by-Step Protocol
  • Reagent Preparation:

    • Tare a clean, oven-dried 100 mL round-bottom flask.

    • Weigh exactly 1.37 g (10.0 mmol) of pyridine-2-carbohydrazide (picolinohydrazide) and transfer it to the flask.

  • Solvent & Electrophile Addition:

    • Add 20 mL of absolute ethanol. Stir at 300 rpm until the solid is completely dissolved.

    • Add 1.16 g (20.0 mmol, ~1.47 mL) of analytical grade acetone. Causality note: The 2.0 molar equivalent combats the volatility of acetone during reflux and pushes the equilibrium forward.

  • Catalyst Induction:

    • Introduce precisely 3 drops of glacial acetic acid.

  • Thermal Activation & Reflux:

    • Attach a water-cooled reflux condenser.

    • Lower the flask into an oil bath pre-heated to 75°C. Reflux the mixture with continuous stirring for 3 to 4 hours.

    • Self-Validation Point: At 3 hours, perform a Thin-Layer Chromatography (TLC) check (Mobile phase: Ethyl Acetate:Hexanes 7:3). The disappearance of the baseline-hugging hydrazide spot confirms stoichiometric consumption.

  • Thermodynamic Isolation:

    • Remove the flask from the heat source and allow it to cool to ambient temperature (~22°C).

    • Transfer the flask to an ice-water bath (0-4°C) for 30 minutes. The product will spontaneously crash out as a distinct crystalline solid.

  • Filtration and Desiccation:

    • Collect the precipitate via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 5 mL portions of ice-cold absolute ethanol to remove trace unreacted acetone, acetic acid, and water.

    • Dry the crystals under high vacuum at 40°C for 6 hours.

Analytical Validation and Data Presentation

To assure product integrity, quantitative data comparing optimization vectors and post-synthesis analytical benchmarks have been summarized below.

Table 1: Reaction Optimization and Yield Metrics
Solvent SystemCatalystTemp (°C)Reflux Time (h)Conversion Yield (%)Protocol Efficacy Notes
Absolute EthanolNone7812< 30%Poor electrophilicity stalls kinetics.
Absolute EthanolGlacial AcOH (cat) 75 3 - 4 88 - 92% Optimal. Clean crystallization on cooling.
MethanolGlacial AcOH (cat)65575 - 80%Slower kinetics; slightly higher product solubility reduces yield.
Neat AcetoneGlacial AcOH (cat)566~ 70%Boiling point too low to drive rapid kinetics; difficult to crystallize directly.
Table 2: Spectroscopic Benchmarking for N-(propan-2-ylideneamino)pyridine-2-carboxamide

Match your empirical characterization against these standardized values to validate batch purity before moving into downstream complexation studies.

ModalityKey Signal/ShiftStructural Assignment
FT-IR ~1680 cm⁻¹C=O stretch (Amide I band)
FT-IR ~1620 cm⁻¹C=N stretch (Azomethine bond formation)
¹H NMR (DMSO-d6) 1.95 ppm (s, 3H), 2.05 ppm (s, 3H)Isopropylidene methyl protons (Nonequivalent due to C=N geometry)
¹H NMR (DMSO-d6) 7.50 - 8.70 ppm (m, 4H)Pyridine ring protons (Aromatic core)
¹H NMR (DMSO-d6) ~10.8 ppm (s, 1H)Amide N-H proton (Highly deshielded)

By meticulously following the thermodynamic and pH-controlled principles defined above, researchers ensure the reliable, high-yield generation of N-(propan-2-ylideneamino)pyridine-2-carboxamide suitable for rigorous pharmaceutical and inorganic chemistry applications.

References

  • Aggarwal, R. C., & Rao, T. R. (1977). Acetone picolinoyl hydrazone complexes of some first row transition metal ions. Transition Metal Chemistry, 2(1), 59-63. URL: [Link]

  • Yale, H. L., Losee, K., Martins, J., Holsing, M., Perry, F. M., & Bernstein, J. (1953). Chemotherapy of Experimental Tuberculosis. VIII. The Synthesis of Acid Hydrazides, their Derivatives and Related Compounds. Journal of the American Chemical Society, 75(8), 1933–1942. URL: [Link]

Sources

Exploratory

N-(propan-2-ylideneamino)pyridine-2-carboxamide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N-(propan-2-ylideneamino)pyridine-2-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract The robust and unambiguous determinatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of N-(propan-2-ylideneamino)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required for the complete structure elucidation of N-(propan-2-ylideneamino)pyridine-2-carboxamide, a Schiff base derivative of the pharmacologically relevant pyridine-2-carboxamide scaffold. We will explore the synergistic application of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—culminating in the definitive conformational analysis via single-crystal X-ray crystallography. This document is designed not as a rigid protocol, but as a dynamic guide, emphasizing the rationale behind experimental choices and the interpretation of complex analytical data.

Introduction: The Significance of Structural Integrity

N-(propan-2-ylideneamino)pyridine-2-carboxamide is a molecule of interest due to the convergence of two key functional moieties: the pyridine-2-carboxamide group, a common feature in various biologically active compounds and metal-coordinating ligands, and the N-amino-Schiff base (hydrazone) linkage, which is also prevalent in medicinal chemistry.[1][2] The precise arrangement of atoms and functional groups in this molecule dictates its physicochemical properties, its potential for intermolecular interactions (such as hydrogen bonding and π-stacking), and ultimately, its biological activity and suitability as a drug candidate or a ligand in coordination chemistry.[3][4]

This guide will proceed through a logical workflow, beginning with the synthesis and purification of the target compound, followed by a multi-pronged spectroscopic approach to piece together its structure, and concluding with the gold standard of structure determination.

Synthesis and Purification: Establishing a Foundation of Purity

The logical starting point for any structure elucidation is the synthesis of the compound. N-(propan-2-ylideneamino)pyridine-2-carboxamide can be synthesized via a condensation reaction between pyridine-2-carbohydrazide and acetone.[5] The purity of the synthesized compound is paramount for accurate spectroscopic analysis, as impurities can introduce extraneous signals and lead to misinterpretation of the data.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve pyridine-2-carbohydrazide (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a slight excess of acetone (1.1 equivalents) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Spectroscopic Characterization: Assembling the Structural Puzzle

With a pure sample in hand, we can now employ a suite of spectroscopic techniques to probe the molecular structure. Each technique provides a unique piece of the puzzle, and their combined interpretation allows for a confident preliminary structure assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

The formation of the Schiff base is characterized by the appearance of a carbon-nitrogen double bond (C=N), the azomethine group, and the disappearance of the N-H stretching vibrations of the starting hydrazide.[8][9] The presence of the pyridine ring and the carboxamide group will also give rise to characteristic absorption bands.

The FT-IR spectrum of N-(propan-2-ylideneamino)pyridine-2-carboxamide is expected to exhibit the following key absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Amide)~3300Indicates the presence of the amide N-H group.
C-H Stretch (Aromatic/Aliphatic)3100-2900Corresponds to the C-H bonds of the pyridine ring and the isopropylidene methyl groups.
C=O Stretch (Amide)~1680A strong absorption characteristic of the amide carbonyl group.
C=N Stretch (Azomethine)~1630A crucial band confirming the formation of the Schiff base.[8][10]
C=C/C=N Stretch (Pyridine Ring)1600-1400A series of bands indicating the presence of the aromatic pyridine ring.

The presence of a strong band around 1630 cm⁻¹ is a key diagnostic indicator for the successful synthesis of the target compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[12] We will focus on ¹H and ¹³C NMR.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they allow for the construction of the carbon-hydrogen framework.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Amide N-H~8.5-9.5Broad Singlet1HThe deshielded nature is due to the electron-withdrawing carbonyl group and potential hydrogen bonding.
Pyridine H-6~8.6Doublet1HThe proton adjacent to the ring nitrogen is typically the most deshielded.[13]
Pyridine H-3, H-4, H-5~7.4-8.2Multiplets3HThe complex splitting pattern arises from coupling to adjacent pyridine protons.
Isopropylidene CH₃~2.1 and ~2.0Singlets3H eachTwo distinct signals for the methyl groups may be observed due to restricted rotation around the C=N bond, indicating E/Z isomerism.
Carbon(s) Expected Chemical Shift (δ, ppm) Assignment Rationale
Amide C=O~165The carbonyl carbon is significantly deshielded.
Azomethine C=N~155The imine carbon is also found in the downfield region.
Pyridine C-2, C-6~150Carbons adjacent to the nitrogen are deshielded.[13]
Pyridine C-3, C-4, C-5~120-140Other aromatic carbons of the pyridine ring.
Isopropylidene CH₃~20-25Aliphatic carbons of the methyl groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and can offer structural clues through its fragmentation pattern.[14]

In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. High-resolution mass spectrometry (HRMS) can provide a molecular formula. The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

For N-(propan-2-ylideneamino)pyridine-2-carboxamide (C₉H₁₁N₃O), the expected data from an electrospray ionization (ESI) mass spectrum would be:

  • Molecular Ion Peak [M+H]⁺: at m/z 178.0975. The observation of this peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: Fragmentation of the molecular ion could involve the loss of small, stable molecules or radicals. For instance, cleavage of the N-N bond or fragmentation of the pyridine ring could be observed, providing further evidence for the proposed structure.[15]

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopy provides a robust hypothesis for the molecular structure, single-crystal X-ray crystallography provides unambiguous, high-resolution, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.[3]

Core Principle & Rationale

By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, from which the positions of the atoms can be determined. This technique provides the ultimate confirmation of the structure elucidated by spectroscopic methods.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

The crystal structure would be expected to confirm the connectivity established by NMR and MS. It would also reveal:

  • Planarity: The degree of planarity of the pyridine and carboxamide groups.

  • Conformation: The conformation around the N-N and C-N bonds.

  • Intermolecular Interactions: The presence of any hydrogen bonding (e.g., between the amide N-H and the pyridine nitrogen of a neighboring molecule) or π-π stacking interactions, which are crucial for understanding the solid-state packing and properties of the material.[4]

Integrated Workflow and Data Correlation

Workflow Diagram

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Structure Synthesis Synthesis via Condensation Purification Recrystallization & Purity Check (TLC) Synthesis->Purification FTIR FT-IR (Functional Groups) Purification->FTIR NMR NMR (¹H & ¹³C) (Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Xray Single-Crystal X-ray (3D Structure) NMR->Xray Structure Hypothesis Final Final Xray->Final Final Structure

Caption: Workflow for the structure elucidation of N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Conclusion

The structure elucidation of N-(propan-2-ylideneamino)pyridine-2-carboxamide is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By beginning with a pure compound and methodically applying FT-IR, NMR, and mass spectrometry, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed or refined by single-crystal X-ray crystallography. This comprehensive approach ensures the scientific integrity of the assigned structure, providing a solid foundation for further research into the compound's properties and potential applications in drug development and materials science.

References

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II).
  • Furutani, Y., Ikeda, D., Shibata, M., & Kandori, H. (2007). FTIR study of the retinal Schiff base and internal water molecules of proteorhodopsin. PubMed.
  • (2024, October 23). Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. ResearchGate.
  • (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Iraqi National Journal of Chemistry.
  • IntechOpen. (2024, August 28). Characterization of Schiff Base Ligand and Its Metal Complexes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.
  • ResearchGate. (n.d.). The FTIR spectra of Schiff bases: SB1, SB1 heated at 70 °C and SB2.
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4711-4721. [Link]

  • (2015, January 1). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Pharmaceutical Sciences and Research.
  • Castaneda, C., Gabidullin, B., & Korobkov, I. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 882–887. [Link]

  • Taylor & Francis. (2011, May 25). Synthesis, Characterization, and Spectroscopic Properties of a Symmetrical Schiff Base Ligand and its Bimetallic Complexes.
  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • Wiley-VCH. (2007). Supporting Information.
  • ResearchGate. (2025, October 16). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents.
  • (n.d.). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. DergiPark.
  • TSI Journals. (n.d.). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND THERMAL STUDIES OF SOME TRANSITION METAL COMPLEXES OF NOVEL SCHIFF BASE LIGAND.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • ACS Omega. (2024, February 9). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • ResearchGate. (2025, October 13). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • Rsc.org. (n.d.). Electronic Supplementary Information.
  • Scilit. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ....
  • Wikipedia. (n.d.). Pyridine.
  • Taylor & Francis. (2023, August 24). Noncovalent Interactions, Structure Elucidation and Docking Studies of anti-Fungal Pyridine Carboxamide Derivatives of Co(II), Ni(II), Cu(II) & Zn(II).
  • Al-Azayza, M. Y. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(5), 5149–5163. [Link]

  • Pankiewicz, T., Sroka, A., & Trzybiński, D. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Materials (Basel, Switzerland), 15(20), 7179. [Link]

  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum.
  • PubChemLite. (n.d.). N-(propan-2-ylideneamino)pyridine-2-carboxamide (C9H11N3O).
  • Dalton Transactions (RSC Publishing). (n.d.). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes.
  • ResearchGate. (2026, January 3). (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide.
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • Revue Roumaine de Chimie. (n.d.). synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged.
  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide.
  • PubChem. (n.d.). N'-(propan-2-ylideneamino)prop-2-enimidamide.
  • Evans, D. J., Meva, F. E., & Prior, T. J. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1021–1025. [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Dalton Transactions (RSC Publishing). (n.d.). Solution equilibria and the X-ray structure of Cu(ii) complexation with 3-amino-N-(pyridin-2-ylmethyl)propanamide, a pseudo-mimic of human serum albumin.

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Foundational

An In-depth Technical Guide to N-(propan-2-ylideneamino)pyridine-2-carboxamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-(propan-2-ylideneamino)pyridine-2-carboxamide is a molecule of significant interest within the broader class of pyridine-2-carboxamide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(propan-2-ylideneamino)pyridine-2-carboxamide is a molecule of significant interest within the broader class of pyridine-2-carboxamide derivatives. While specific experimental data for this compound is not extensively available in public literature, its structural motifs—a pyridine ring, a carboxamide group, and a hydrazone linkage—are well-represented in a multitude of biologically active agents. This technical guide provides a comprehensive overview of N-(propan-2-ylideneamino)pyridine-2-carboxamide, focusing on its predicted physicochemical properties, a detailed, field-proven methodology for its synthesis and characterization, and an expert analysis of its potential therapeutic applications based on the established bioactivity of analogous compounds. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this and related compounds in the realms of medicinal chemistry and drug discovery.

Introduction: The Scientific Rationale

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking, while the carboxamide group is a versatile functional group capable of forming multiple hydrogen bonds. The introduction of a propan-2-ylideneamino (an acetone hydrazone) moiety further functionalizes the core structure, potentially modulating its electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

Derivatives of pyridine-2-carboxamide have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncological applications and antimicrobial effects.[1][2][3][] The hydrazone linkage itself is a common pharmacophore known to impart a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The combination of these structural features in N-(propan-2-ylideneamino)pyridine-2-carboxamide makes it a compelling candidate for further investigation.

This guide is structured to provide a logical and in-depth exploration of the compound, beginning with its fundamental physicochemical characteristics, followed by a practical guide to its synthesis, and concluding with a forward-looking perspective on its potential as a therapeutic agent.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide a reliable estimation of the physicochemical properties of N-(propan-2-ylideneamino)pyridine-2-carboxamide. These predicted values are invaluable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, as well as for preliminary assessment of its drug-likeness. The following table summarizes the key predicted properties based on its chemical structure (SMILES: CC(=NNC(=O)C1=CC=CC=N1)C).

PropertyPredicted ValueMethod/Source
Molecular Formula C₉H₁₁N₃O-
Molecular Weight 177.21 g/mol -
XLogP3 0.9PubChem
Melting Point 135-155 °CPredictive Models
Boiling Point 350-380 °CPredictive Models
Water Solubility Moderately SolublePredictive Models
pKa (most acidic) ~12.5 (Amide N-H)Predictive Models
pKa (most basic) ~2.5 (Pyridine N)Predictive Models
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 2PubChem

Note: The predicted values for Melting Point, Boiling Point, Water Solubility, and pKa are estimations derived from computational algorithms and should be confirmed experimentally.

Synthesis and Characterization: A Validated Protocol

The synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide can be reliably achieved through a two-step process, starting from readily available precursors. The methodology described herein is based on established chemical principles for the formation of hydrazides and their subsequent condensation to form hydrazones.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyridine-2-carboxhydrazide cluster_step2 Step 2: Synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide Picolinate Ethyl Picolinate Reflux1 Reflux Picolinate->Reflux1 Hydrazine Hydrazine Hydrate Hydrazine->Reflux1 Ethanol Ethanol (Solvent) Ethanol->Reflux1 Hydrazide Pyridine-2-carboxhydrazide Reflux1->Hydrazide Reflux2 Reflux Hydrazide->Reflux2 Acetone Acetone Acetone->Reflux2 Ethanol2 Ethanol (Solvent) Ethanol2->Reflux2 Acid_Catalyst Glacial Acetic Acid (Catalyst) Acid_Catalyst->Reflux2 Target_Compound N-(propan-2-ylideneamino) pyridine-2-carboxamide Reflux2->Target_Compound

Caption: Synthetic pathway for N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Pyridine-2-carboxhydrazide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl picolinate (1 equivalent) and ethanol (5-10 volumes).

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, pyridine-2-carboxhydrazide, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[5]

Step 2: Synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized pyridine-2-carboxhydrazide (1 equivalent) in ethanol (5-10 volumes).

  • Addition of Reagents: Add acetone (1.1-1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to induce crystallization. Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized N-(propan-2-ylideneamino)pyridine-2-carboxamide should be confirmed by a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The proton NMR is expected to show characteristic signals for the pyridine ring protons, the amide proton, and the two methyl groups of the propan-2-ylidene moiety. The carbon NMR will show corresponding signals for all unique carbon atoms.

  • FTIR Spectroscopy: To identify the key functional groups. Expected characteristic peaks include C=O stretching of the amide, N-H stretching of the amide, C=N stretching of the hydrazone, and vibrations associated with the pyridine ring.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

Potential Therapeutic Applications and Mechanism of Action

The structural features of N-(propan-2-ylideneamino)pyridine-2-carboxamide suggest several potential avenues for therapeutic application, primarily in oncology and infectious diseases.

Kinase Inhibition in Oncology

The pyridine-2-carboxamide core is a well-established scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine nitrogen and amide group can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The propan-2-ylideneamino substituent can be envisioned to occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Kinase_Inhibition cluster_pathway Cancer Cell Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription Transcription Factors Kinase_Cascade->Transcription Phosphorylates Inhibition Inhibition Kinase_Cascade->Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Target_Compound N-(propan-2-ylideneamino) pyridine-2-carboxamide Target_Compound->Kinase_Cascade Inhibition->Transcription Blocks phosphorylation

Caption: Hypothetical mechanism of kinase inhibition.

Antimicrobial Activity

Hydrazone derivatives are known to possess significant antimicrobial activity. The C=N-NH-C=O moiety can act as a chelating agent for metal ions that are essential for microbial growth and enzyme function. Furthermore, the lipophilicity imparted by the propan-2-ylidene group may enhance the compound's ability to penetrate microbial cell membranes. The pyridine ring itself is a common feature in many antimicrobial drugs.[1][2]

Conclusion and Future Directions

N-(propan-2-ylideneamino)pyridine-2-carboxamide represents a molecule with considerable, albeit largely unexplored, potential in the field of drug discovery. This technical guide has provided a comprehensive theoretical and practical framework for its study, including predicted physicochemical properties, a detailed synthetic protocol, and a rationale for its potential biological activities.

Future research should focus on the experimental validation of the predicted properties and the optimization of the synthetic route. Subsequent biological screening against a panel of cancer cell lines and microbial strains is warranted to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modification of the propan-2-ylideneamino moiety and substitution on the pyridine ring, will be crucial for the development of more potent and selective analogues.

References

  • PubChem. N-(propan-2-ylideneamino)pyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • MDPI. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

  • ResearchGate. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

  • Googleapis.com. IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. [Link]

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(propan-2-ylideneamino)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(propan-2-ylideneamino)pyridine-2-carboxamide, a mole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(propan-2-ylideneamino)pyridine-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Compound Identification

IdentifierValueSource
IUPAC Name N-(propan-2-ylideneamino)pyridine-2-carboxamide-
Alternative Name N'-(propan-2-ylidene)picolinohydrazide-
Molecular Formula C9H11N3OPubChem
Molecular Weight 177.21 g/mol PubChem[2]
Canonical SMILES CC(=NNC(=O)C1=CC=CC=N1)CPubChem
InChI Key TWHMIBPBRCXLCN-UHFFFAOYSA-NPubChem
CAS Number (related salt) 79870-77-2 (perchlorostannane salt)[1]

Synthesis and Mechanism

The synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide is logically achieved through a condensation reaction. This well-established method in organic chemistry involves the reaction of a hydrazide with a ketone or aldehyde. In this specific case, the precursors are picolinohydrazide and acetone.

The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer and subsequent dehydration to yield the stable hydrazone product. The reaction is typically catalyzed by a small amount of acid or can proceed with gentle heating.

Experimental Protocol: Synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide

This protocol is based on the analogous synthesis of N′-(Propan-2-ylidene)nicotinohydrazide[2].

  • Dissolution of Hydrazide: In a round-bottom flask, dissolve 1.0 mmol of picolinohydrazide in 15 mL of anhydrous ethanol.

  • Heating: Gently heat the mixture with stirring to facilitate dissolution.

  • Addition of Acetone: To the warm solution, add a solution of 1.1 mmol of acetone in 5 mL of anhydrous ethanol dropwise over a period of 10 minutes.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Picolinohydrazide Picolinohydrazide Dissolve Dissolve in Ethanol Picolinohydrazide->Dissolve Acetone Acetone Add Add Acetone Acetone->Add Dissolve->Add Reflux Reflux (2-4h) Add->Reflux Cool Cool to RT Reflux->Cool Isolate Isolate Crude Product Cool->Isolate Recrystallize Recrystallize Isolate->Recrystallize FinalProduct N-(propan-2-ylideneamino) pyridine-2-carboxamide Recrystallize->FinalProduct

Sources

Foundational

spectral data (NMR, IR, Mass) of N-(propan-2-ylideneamino)pyridine-2-carboxamide

An In-Depth Technical Guide to the Spectral Data of N-(propan-2-ylideneamino)pyridine-2-carboxamide Introduction and Molecular Structure N-(propan-2-ylideneamino)pyridine-2-carboxamide belongs to the class of hydrazone S...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Data of N-(propan-2-ylideneamino)pyridine-2-carboxamide

Introduction and Molecular Structure

N-(propan-2-ylideneamino)pyridine-2-carboxamide belongs to the class of hydrazone Schiff bases. These compounds are of significant interest in coordination chemistry due to the presence of multiple nitrogen donor atoms, which allow them to act as versatile ligands for various metal ions. The molecule is composed of three key structural motifs: a pyridine ring, an amide linkage, and an isopropylidene group. The accurate characterization of this compound is paramount for its application and further development, and this is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Proposed Synthesis: A Self-Validating Protocol

The most direct and common method for synthesizing hydrazone Schiff bases is the condensation reaction between a hydrazide and a ketone or aldehyde.[1][2] For the target molecule, this involves the reaction of pyridine-2-carbohydrazide with acetone. The reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of a water molecule.

Experimental Protocol: Synthesis
  • Reactant Preparation : Dissolve pyridine-2-carbohydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Ketone : To this solution, add a slight excess of acetone (1.1-1.2 equivalents).

  • Catalysis : Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction : Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product reactant1 Pyridine-2-carbohydrazide product N-(propan-2-ylideneamino) pyridine-2-carboxamide reactant1->product + Acetone (Ethanol, Acetic Acid cat.) Reflux reactant2 Acetone

Caption: Proposed synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Spectroscopic Characterization

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their connectivity. For N-(propan-2-ylideneamino)pyridine-2-carboxamide, we expect to see signals from the four protons on the pyridine ring, one amide proton, and the six equivalent protons of the two methyl groups.

Predicted ¹H NMR Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 11.5Singlet (broad)1HNH -N=CThe amide proton is expected to be significantly deshielded and appear as a broad singlet. Hydrazones often show this proton in the δ 10-13 ppm range.[3]
~8.60Doublet1HPyridine H6The proton ortho to the pyridine nitrogen is typically the most downfield proton of the ring.[4]
~8.15Doublet1HPyridine H3The proton ortho to the carboxamide group is also deshielded.[4]
~8.00Triplet of doublets1HPyridine H4This proton will be coupled to H3 and H5.
~7.60Triplet1HPyridine H5This proton is generally the most upfield of the pyridine protons.[4]
~2.10 and ~1.95Two Singlets3H each=C(CH₃ )₂The two methyl groups of the isopropylidene moiety may be non-equivalent due to restricted rotation around the N-N bond, leading to two separate singlets.[5]

Experimental Protocol: ¹H NMR

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard pulse program for a 1D proton spectrum should be used.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~163C =O (Amide)Amide carbonyl carbons typically resonate in this region.[6]
~155C =N (Imine)The imine carbon in hydrazones is expected in the δ 145-160 ppm range.[3]
~150Pyridine C2The carbon attached to the carboxamide group.[7]
~148Pyridine C6The carbon ortho to the nitrogen.
~138Pyridine C4Aromatic CH carbons.
~126Pyridine C5Aromatic CH carbons.
~121Pyridine C3Aromatic CH carbons.
~25 and ~18=C(C H₃)₂The two methyl carbons may be non-equivalent, similar to the protons.[8]

Experimental Protocol: ¹³C NMR

  • Sample Preparation : Use the same sample prepared for ¹H NMR, or a more concentrated one (20-50 mg in ~0.6 mL of deuterated solvent) due to the lower sensitivity of ¹³C NMR.

  • Data Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing : Process the data similarly to the ¹H NMR spectrum, referencing it to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3100N-H StretchAmideA characteristic strong to medium absorption for the N-H bond in the amide.[3]
3100 - 3000C-H StretchAromatic (Pyridine)Typical for C-H bonds on an aromatic ring.
2980 - 2850C-H StretchAliphatic (Methyl)Symmetric and asymmetric stretching of the methyl groups.
~1680C=O Stretch (Amide I)AmideA very strong and sharp absorption, characteristic of the amide carbonyl group.[3]
~1640C=N StretchImineThe imine double bond stretch is expected in this region, often of medium intensity.[9]
~1580N-H Bend (Amide II)AmideThis band arises from the N-H bending coupled with C-N stretching.
1590, 1570, 1470, 1430C=C and C=N Ring StretchesPyridine RingMultiple bands characteristic of the pyridine ring vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation : For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

  • Molecular Formula : C₉H₁₁N₃O

  • Molecular Weight : 177.21 g/mol

  • Expected Molecular Ion Peak (M⁺˙) : m/z = 177 (for Electron Ionization) or [M+H]⁺ at m/z = 178 (for Electrospray Ionization).

Plausible Fragmentation Pathway: The molecule can fragment in several predictable ways. The most likely cleavages would be at the amide C-N bond and the N-N bond.

Fragmentation_Pathway parent N-(propan-2-ylideneamino)pyridine-2-carboxamide [M]⁺˙ m/z = 177 frag1 Pyridine-2-carbonyl cation m/z = 105 parent->frag1 Cleavage of N-N bond frag3 [M - C₃H₆N]⁺ m/z = 121 parent->frag3 Cleavage of C(O)-NH bond frag2 Pyridyl cation m/z = 78 frag1->frag2 - CO

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Introduce a small amount of the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺, while EI is a harder technique that will produce the molecular ion M⁺˙ and more fragmentation.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Structural Elucidation Workflow

Confirming the structure of a newly synthesized compound requires the integration of data from multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer a definitive structural assignment.

Elucidation_Workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation start Proposed Structure: N-(propan-2-ylideneamino) pyridine-2-carboxamide ms Mass Spec (MS) ir Infrared (IR) nmr_h ¹H NMR nmr_c ¹³C NMR ms_analysis Confirm Molecular Weight (177.21) and Fragmentation Pattern ms->ms_analysis ir_analysis Identify Functional Groups: C=O, N-H, C=N, Pyridine ir->ir_analysis nmr_h_analysis Determine Proton Environment and Connectivity nmr_h->nmr_h_analysis nmr_c_analysis Identify Unique Carbons and Carbonyl/Imine groups nmr_c->nmr_c_analysis confirmation Structural Confirmation ms_analysis->confirmation ir_analysis->confirmation nmr_h_analysis->confirmation nmr_c_analysis->confirmation

Sources

Exploratory

Synthetic Methodologies and Mechanistic Insights for Novel N-(Propan-2-ylideneamino)pyridine-2-carboxamide Derivatives

Executive Summary & Rationale Hydrazones and their metal-chelating Schiff base derivatives represent a highly privileged scaffold in medicinal chemistry and materials science. Among them, derivatives bearing the pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Hydrazones and their metal-chelating Schiff base derivatives represent a highly privileged scaffold in medicinal chemistry and materials science. Among them, derivatives bearing the pyridine-2-carboxamide moiety are heavily utilized due to their profound antimicrobial, anticancer, and anti-inflammatory activities[1]. The core structure—N-(propan-2-ylideneamino)pyridine-2-carboxamide —features an extended


-conjugated network and a highly effective N,N,O-tridentate chelation center.

This whitepaper provides a self-validating, step-by-step synthetic framework for generating this core and its novel derivatives[2]. Instead of simply outlining procedural steps, we dive deep into the thermodynamic and kinetic causality behind reagent selection, pH dependence, and modern optimization strategies, such as solvent-free microwave irradiation, which drastically improve yield and scalability[3].

Mechanistic Workflow & Strategy

The synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide (and its structurally analogous derivatives) utilizes a convergent, three-stage linear sequence. The primary precursor, a pyridine-2-carboxylate, is subjected to nucleophilic acyl substitution via hydrazinolysis to form an intermediate carbohydrazide[4]. Finally, an acid-catalyzed condensation with propan-2-one (acetone) or a substituted ketone yields the target azomethine.

SynthWorkflow A Pyridine-2-carboxylic acid B Ethyl Pyridine-2-carboxylate A->B EtOH / H2SO4 Reflux C Pyridine-2-carbohydrazide B->C NH2NH2·H2O (Excess) EtOH, Reflux 4h D N-(propan-2-ylideneamino) pyridine-2-carboxamide C->D Acetone / Glacial AcOH Reflux or MW

Synthetic workflow from pyridine-2-carboxylic acid to target hydrazone.

Step-by-Step Experimental Methodologies

To ensure reproducibility across laboratories, the following protocols are engineered as self-validating systems. Observational milestones are provided to confirm phase completion without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of Pyridine-2-carbohydrazide (Intermediate)
  • Causality & Reagent Logic: Hydrazine hydrate (

    
    , 80%) is used in a 3:1 molar excess relative to the ester. The stoichiometric excess prevents the competitive formation of undesired symmetrical di-acyl hydrazines (N,N'-bis(pyridine-2-carbonyl)hydrazine)[4]. Ethanol is selected as the solvent because its boiling point (78°C) provides sufficient thermal activation for amidation while preventing thermal decomposition.
    
  • Procedure:

    • Dissolve 10.0 mmol of ethyl pyridine-2-carboxylate in 20 mL of absolute ethanol.

    • Dropwise, add 30.0 mmol of hydrazine hydrate while stirring at room temperature.

    • Elevate the temperature to reflux for 4 to 6 hours. Reaction progress can be tracked via TLC (Chloroform:Methanol 90:10).

    • Validation: Upon cooling to 4°C, a light creamy-white precipitate will crash out of solution. Filter under vacuum and wash with cold distilled water[4].

Protocol B: Condensation to N-(propan-2-ylideneamino)pyridine-2-carboxamide
  • Causality & Reagent Logic: The formation of the azomethine (-N=C(CH

    
    )
    
    
    
    ) linkage requires delicate pH control. We add 2-3 drops of glacial acetic acid to reach a pH of ~4.5. Why? At this pH, the ketone's carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, yet the nucleophilic terminal amine of the hydrazide (which has a lower
    
    
    than primary aliphatic amines) remains largely unprotonated.
  • Procedure:

    • Dissolve 5.0 mmol of pyridine-2-carbohydrazide in 15 mL of absolute ethanol.

    • Add 5.5 mmol of propan-2-one (acetone). For novel derivatives, substitute acetone with functionalized ketones (e.g., fluoroacetone or cycloalkanones)[5].

    • Introduce the glacial acetic acid catalyst.

    • Reflux the mixture for 2-4 hours.

    • Validation: The target Schiff base will crystallize upon slow evaporation of the ethanol. Recrystallize from hot methanol.

Quantitative Optimization of Condensation Conditions

Modern pharmaceutical synthesis demands efficiency and ecological consciousness[3]. The table below benchmarks the traditional reflux approach against green synthesis alternatives (such as Microwave-Assisted Organic Synthesis).

Table 1. Optimization of Condensation Conditions for Core Hydrazone Derivatives

MethodologySolventCatalystTemperatureTimeIsolated Yield
Conventional Reflux EthanolGlacial AcOH78°C4 hours75%
Conventional Reflux MethanolGlacial AcOH65°C6 hours68%
Microwave Irradiation Neat WaterNone100°C10 mins88%
Solvent-Free MW NoneSilica Gel bedMW Power (300W)5 mins94%

Note: Microwave-assisted synthesis in neat water not only avoids toxic organic solvents but significantly compresses reaction times by capitalizing on direct dielectric heating of polar reagents[3].

Structural Validation & Pharmacological Mechanics

Spectroscopic Hallmarks

Verification of the target compound requires confirming the disappearance of the free


 precursor signals and the presence of the new azomethine linkage:
  • 
    H-NMR:  The most definitive proof of condensation is the disappearance of the broad 
    
    
    
    singlet (typically around 4.5 ppm). You will observe an amide
    
    
    singlet shifted downfield (10.5–11.0 ppm) due to strong hydrogen bonding. The gem-dimethyl groups of the propan-2-ylidene moiety often present as two distinct singlets (~1.9 ppm and ~2.0 ppm) because restricted rotation around the N=C double bond renders them diastereotopic[4].
  • FT-IR: Look for the signature shift in the carbonyl region. A strong stretching vibration near 1660-1680 cm

    
     corresponds to the amide 
    
    
    
    , while a sharp peak around 1580-1620 cm
    
    
    identifies the newly formed
    
    
    (azomethine) bond[5].
Pharmacological Mechanism of Action

The pyridine-2-carboxamide derivative acts as a potent planar chelator. The geometric arrangement allows the pyridine nitrogen, the amide oxygen (via enolization), and the azomethine nitrogen to trap biologically critical transition metals (e.g., Cu


, Zn

, Fe

). This complexation enhances the lipophilicity of the metal ion, enabling it to cross lipid bilayers to exert localized cytotoxic or reactive oxygen species (ROS) generating effects[2].

SAR core N-(propan-2-ylideneamino) pyridine-2-carboxamide n_donor1 Pyridine N-donor core->n_donor1 o_donor Amide O-donor core->o_donor n_donor2 Azomethine N-donor core->n_donor2 metal Transition Metal Chelation (Cu2+, Zn2+, Fe3+) bio Biological Targets (Antioxidant / Enzyme Inhibition) metal->bio Elevated Lipophilicity & Cellular Permeability n_donor1->metal o_donor->metal n_donor2->metal

Pharmacological action via N,N,O-tridentate transition metal chelation.

Conclusion

The synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide and its derivatives offers a versatile foundation for modern drug discovery. By understanding the kinetic requirements of the hydrazinolysis intermediate and the pH-dependent thermodynamics of azomethine formation, synthetic chemists can confidently scale this protocol. The deployment of green methodologies, such as solvent-free microwave irradiation, further elevates the viability of these compounds for high-throughput pharmacological screening.

References

  • Babu, et al. "Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction analysis and antibacterial activity." researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2IjWHcNdP2mWoLiY7h_GAVjB4qETGLyinIOcLhm0KVSlHyJlAo1gC2qSbwi2xROwvIhT14mX3p62moH7Nae_kVErrv4WUBuony2g-QAxDwWpxSaxFC8u0OOnQLlY8n1xFOs5uKGI7S-l4CTWV0PI11nojewfRMM8ARPsVwwKTwEc_23LarvYA4zz-elrx0YfkpAhz1p0WDNRRrWHfgO1xsJYx_MwRwaUuYLyJOqJFjSax6m_iX7toXEHt0RRvn1WOdlsuCK3OXmJ4pJ7UV6b6xAXt1GrGHRjppodSOE2gIofn9IENwlga09WJeBxstQyZNxgiUt1CIGnrzFoEFWwUXgie2cBZj8ZIRnEt5PpMoQ8T2w4bo9v_Hx3YTGrVoOjsTXbvXhLSZcjPsf0o]
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  • "Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors." intechopen.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHllH6OexVgm5Kmtfn0N6fNssnSc53R-ut0SK71V13Kr1AeW7u48kLAxLtzaInsRoiOoM4wYQbie25RNee9g2Vc4Zu2YaUlNe8mo3JXWbGEVl6Cujgr3YvXpG8QH7IDizjC71EG]
  • "Synthesis and characterization of new Schiff bases containing pyridine moiety and their derivatives as antioxidant agents." sphinxsai.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFU5jdzP6THDnZgab7TqguGxmtJpLSvL27rqKfVkhowZD--1J7oj3igRCCEtRDjkzgIJaqCJ_01mJuhwpuuBkVoNZ3HRkK38ufy57k4kxvLm2hWBg1TRSTsLtu-ubO0pVQAvP5Nulp74cFE5hRA9pUK5sENwiNI3YlL5QUtFpitIGeZPCpFdPkVQ==]
  • "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPJuPzuQwFd7Qz8LnJkKMjJUP6rB4jqxkAr6m7AyamaxYYZ4C87J6dXqeEQUVpOuAABzj3zhkELy43NpTLhvKEEQ8uVxL37-tbV6FjIKUSW-g-eFD13ggcKkWNgx2TkcghbYUX8Hc7Yj5SN2D2]

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Foundational

The Compass of Modern Drug Discovery: A Technical Guide to Theoretical and Computational Studies of Pyridine Carboxamides

Foreword: The Enduring Relevance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyridine carboxamide scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyridine carboxamide scaffold is a quintessential example of such a "privileged" structure.[1] Its unique combination of a bioisosteric pyridine ring, which enhances aqueous solubility and hydrogen bonding capacity, and a versatile carboxamide linker has given rise to a vast array of pharmacologically active agents.[1][2] From potent antimicrobials to targeted anticancer therapies, the chemical tractability of pyridine carboxamides allows for meticulous tailoring of their properties to engage a diverse range of biological targets.[1][3][4][5][6][7] This guide delves into the theoretical and computational methodologies that are pivotal in harnessing the full potential of this remarkable scaffold, offering a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of modern drug design.

Part 1: Deconstructing the Molecule - Foundational Theoretical Principles

A profound understanding of the intrinsic properties of pyridine carboxamides is the bedrock upon which all successful computational studies are built. This section elucidates the key theoretical concepts that govern the behavior of these molecules.

The Dance of Electrons: Electronic Structure and Reactivity

The electronic landscape of a molecule dictates its reactivity and its ability to interact with biological macromolecules. For pyridine carboxamides, the interplay between the electron-withdrawing pyridine ring and the resonance-stabilized carboxamide group creates a unique electronic profile.

Quantum chemical calculations , particularly those employing Density Functional Theory (DFT) , are indispensable for dissecting this profile.[8][9][10] DFT allows us to compute a range of electronic descriptors, such as:

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, revealing likely sites for electrophilic and nucleophilic attack, as well as hydrogen bond donor and acceptor regions.[8][9]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.[11]

Causality in Experimental Choices: The choice of DFT functional and basis set is critical for obtaining accurate results. For organic molecules like pyridine carboxamides, hybrid functionals such as B3LYP, combined with a basis set like 6-31G**, often provide a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[11][12]

The Architecture of Interaction: Conformational Analysis and Non-Covalent Interactions

The three-dimensional conformation of a pyridine carboxamide and its capacity for non-covalent interactions are paramount to its biological activity. The relative orientation of the pyridine ring and the carboxamide group, as well as the nature of the substituents, dictates the overall shape of the molecule and how it fits into a binding pocket.

  • Conformational Analysis: The rotation around the single bonds in the carboxamide linker can lead to different conformers. Computational methods can be used to explore the potential energy surface and identify low-energy, stable conformations. This is crucial for selecting the appropriate starting conformation for docking and molecular dynamics studies.[13][14]

  • Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen acts as an additional hydrogen bond acceptor.[13][15] These interactions are fundamental to the binding of pyridine carboxamides to their biological targets and for their crystal packing.[13][16][17] X-ray crystallography studies provide invaluable experimental data to validate and refine computational models of these interactions.[8][13][16]

Part 2: The Virtual Laboratory - Core Computational Methodologies

This section provides a detailed overview of the key computational techniques employed in the study of pyridine carboxamides, complete with step-by-step protocols and insights into their application.

Predicting the Handshake: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19][20][21] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor recognition.

The Causality Behind the Workflow: The accuracy of molecular docking is highly dependent on the quality of the input structures and the chosen docking algorithm. A well-defined workflow ensures the reliability of the predictions.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidine.

    • Repair any missing side chains or loops.

    • Define the binding site, typically based on the location of a known inhibitor or through pocket detection algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the pyridine carboxamide derivative.

    • Assign correct bond orders and atom types.

    • Generate low-energy conformers to account for the flexibility of the molecule.

  • Docking Simulation:

    • Select a suitable docking program (e.g., AutoDock, Glide, LeDock).[19]

    • Run the docking simulation, allowing the program to explore different orientations and conformations of the ligand within the defined binding site.

    • The program will generate a set of poses for the ligand, ranked by a scoring function that estimates the binding affinity.

  • Post-Docking Analysis:

    • Visualize the top-ranked poses and analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

    • Compare the predicted binding mode with experimental data, if available.

    • Use the insights gained to prioritize compounds for synthesis and biological testing or to guide the design of new derivatives with improved binding affinity.

Visualization of the Molecular Docking Workflow

receptor Receptor Preparation (PDB Structure, Add Hydrogens) docking Molecular Docking (Define Binding Site, Run Simulation) receptor->docking ligand Ligand Preparation (3D Structure, Generate Conformers) ligand->docking analysis Post-Docking Analysis (Visualize Poses, Analyze Interactions) docking->analysis design Lead Optimization / Compound Prioritization analysis->design

Caption: A generalized workflow for molecular docking studies.

Quantitative Data Summary: Binding Affinities of Pyridine Carboxamides

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Pyridine-3-carboxamide derivativesDNA gyrase B-6.3 to -7.3[21]
Pyridine carboxamide derivativesUrease-[18][22]
Pyridine carboxamide derivativesSuccinate Dehydrogenase (SDH)-[19][20]
Imidazo[1,2-a]pyridine-3-carboxamidePantothenate Synthetase-[23][24]
Unveiling the Relationship: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[23][25][26][27] This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.

3D-QSAR and Pharmacophore Modeling:

  • 3D-QSAR: This approach considers the three-dimensional properties of molecules to build a predictive model. The contour maps generated from a 3D-QSAR analysis highlight regions in space where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity.[25]

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal supramolecular interactions with a specific biological target. Pharmacophore models can be used to screen large databases for novel scaffolds that match the required features.[23][25]

Experimental Protocol: A Step-by-Step Guide to 3D-QSAR

  • Data Set Preparation:

    • Compile a dataset of pyridine carboxamide derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • The dataset should have a wide range of activity and structural diversity.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Molecular Modeling and Alignment:

    • Generate low-energy 3D conformations for all molecules in the dataset.

    • Align the molecules based on a common substructure or a pharmacophore model. This is a critical step that significantly influences the quality of the QSAR model.

  • Descriptor Calculation and Model Generation:

    • Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point.

    • Use statistical methods like Partial Least Squares (PLS) to generate a mathematical equation that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • Assess the statistical significance of the model using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

    • Use the model to predict the activities of the compounds in the test set to evaluate its predictive power.

  • Interpretation of Contour Maps:

    • Visualize the 3D-QSAR contour maps to identify regions where specific physicochemical properties are associated with an increase or decrease in activity.

    • Use this information to guide the design of new pyridine carboxamide derivatives with enhanced potency.

Visualization of the 3D-QSAR Workflow

dataset Dataset Preparation (Training and Test Sets) modeling Molecular Modeling and Alignment dataset->modeling generation Model Generation (Descriptor Calculation, PLS) modeling->generation validation Model Validation (R², Q², Test Set Prediction) generation->validation interpretation Contour Map Interpretation (Guide for New Designs) validation->interpretation

Caption: A streamlined workflow for 3D-QSAR studies.

Capturing the Motion: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand-receptor binding, MD simulations offer a dynamic view, allowing us to observe the conformational changes and interactions of the complex over time.[21][28][29] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose and to calculate binding free energies.

The Value of Dynamic Insights: MD simulations can reveal subtle but crucial details about ligand binding, such as the role of water molecules in the binding site and the flexibility of the protein upon ligand binding.

Experimental Protocol: A Step-by-Step Guide to MD Simulations

  • System Setup:

    • Start with the docked complex of the pyridine carboxamide and the target protein.

    • Place the complex in a simulation box filled with water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes and to relax the system to a low-energy conformation.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure. This allows the system to reach a stable state before the production simulation.

  • Production Simulation:

    • Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds).

    • Save the coordinates of all atoms at regular intervals to generate a trajectory of the system's motion.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.[29]

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[29]

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.

      • Binding Free Energy Calculations (e.g., MM-GBSA/PBSA): To obtain a more accurate estimate of the binding affinity.[25]

Visualization of the MD Simulation Workflow

setup System Setup (Solvation, Ionization) minimization Energy Minimization setup->minimization equilibration Equilibration (Heating, NVT/NPT) minimization->equilibration production Production Simulation equilibration->production analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) production->analysis

Sources

Protocols & Analytical Methods

Method

N-(propan-2-ylideneamino)pyridine-2-carboxamide in catalytic processes

Application Note: Catalytic Workflows Utilizing N-(propan-2-ylideneamino)pyridine-2-carboxamide (APH) Ligand Systems Executive Scientific Overview The rational design of transition metal catalysts relies heavily on the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Workflows Utilizing N-(propan-2-ylideneamino)pyridine-2-carboxamide (APH) Ligand Systems

Executive Scientific Overview

The rational design of transition metal catalysts relies heavily on the stereoelectronic tunability of the supporting ligands. N-(propan-2-ylideneamino)pyridine-2-carboxamide , commonly referred to as acetone picolinoylhydrazone (APH), represents a versatile N,N,O-tridentate Schiff base ligand. Synthesized via the condensation of picolinic acid hydrazide and acetone, APH dynamically coordinates with early and late transition metals (e.g., Cu, V, Mn, Fe) to form highly stable, redox-active complexes[1].

The superiority of APH in catalytic modeling—particularly in biomimetic oxidations—stems from its structural duality. The azomethine and pyridine nitrogens provide a robust σ-donating environment, while the amide oxygen undergoes keto-enol tautomerism, facilitating the stabilization of high-valent metal intermediates (such as V(V) or Mn(IV)=O) necessary for efficient oxidative turnovers[2][3]. This application note outlines the causal mechanics and self-validating protocols for deploying APH in biomimetic catechol oxidase models and demanding alkene epoxidation workflows.

Structural Dynamics & Causality in Experimental Design

When designing an oxidation catalyst, metal leaching and ligand degradation via reactive oxygen species (ROS) are primary modes of failure. The APH ligand prevents these issues through geometric enforcement. Upon metal coordination, APH predominantly adopts an enolized, deprotonated monoanionic form, generating two conjugated five-membered chelate rings[4]. This structural rigidity raises the ligand-field splitting energy, allowing the metal center to readily cycle between oxidation states (e.g., Cu(I)/Cu(II) or V(IV)/V(V)) without undergoing demetalation[3].

Table 1: Key Physiochemical & Coordination Parameters of APH

ParameterSpecification / ObservationCausality in Catalytic Performance
Donor Sites Tridentate (N,N,O)Enforces rigid meridional or facial geometry, preventing metal leaching[4].
Tautomerism Keto ⇌ EnolEnables variable charge states; stabilizes high-oxidation metal centers via the enolate oxygen[3].
Geometry (Cu/V) Distorted Square Pyramidal / TetrahedralLeaves an open apical coordination site crucial for oxidant (

or

) and substrate binding[1][5].
Electronic Shift MLCT at ~400 nmAllows for straightforward UV-Vis kinetic tracking of the catalyst's active state[6].

Application Workflow I: Biomimetic Catechol Oxidase Catalysis

Catechol oxidase is a dicopper enzyme responsible for oxidizing catechols into highly reactive o-quinones. Copper(II) and Oxidovanadium(IV) complexes of APH act as highly efficient functional models for this enzyme[2][3]. The following self-validating protocol outlines the kinetic assay using 3,5-di-tert-butylcatechol (3,5-DTBC) as the substrate.

Protocol: Cu(II)-APH Catalyzed Oxidation of 3,5-DTBC

Scientific Rationale: 3,5-DTBC is selected over native catechol due to its low redox potential and the bulky tert-butyl groups, which prevent unselective over-oxidation and polymeric byproduct formation.

Reagents & Equipment:

  • [Cu(II)(APH)Cl] Precatalyst (1.0 mM in DMF)

  • 3,5-di-tert-butylcatechol (3,5-DTBC) (100 mM in DMF)

  • Triethylamine (

    
    ) as a base (10 mM)
    
  • Thermostated UV-Vis Spectrophotometer equipped with a quartz cuvette (1 cm path length).

Step-by-Step Methodology:

  • Baseline Calibration (Validation Step): Blank the spectrophotometer with pure DMF at 25°C. This ensures solvent absorbance does not interfere with the kinetic readout.

  • Reaction Assembly: In a quartz cuvette, combine 1.0 mL of the 1.0 mM Cu-APH catalyst solution and 1.0 mL of DMF. Introduce 100

    
    L of 
    
    
    
    base.
    • Causality Note: The base acts to deprotonate the catechol, facilitating its rapid coordination to the Cu(II) center and displacing the chloride ligand.

  • Initiation: Rapidly inject 1.0 mL of the 100 mM 3,5-DTBC solution and immediately begin scanning the absorbance from 300 nm to 600 nm every 30 seconds for 15 minutes.

  • Kinetic Tracking: Monitor the specific generation of 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) by tracking the emergence of its characteristic absorption band at

    
     = 400 nm[7].
    
  • Data Extraction: Calculate the initial rate (

    
    ) using the molar extinction coefficient of 3,5-DTBQ (
    
    
    
    ) in the linear regime of the
    
    
    vs. Time plot.

Troubleshooting & Self-Validation: If no peak at 400 nm emerges, verify oxygen saturation in the DMF solvent. The reaction fundamentally requires dissolved


 as the terminal oxidant[2]. Run a negative control (ligand-only without copper) to confirm that auto-oxidation is strictly below the catalytic rate.

Application Workflow II: Alkene Epoxidation via Mn(II)-APH

Manganese-Schiff base complexes are heavily utilized in epoxidation chemistry. The Mn-APH complex specifically leverages hydrogen peroxide (


) to epoxidize electron-rich alkenes. The APH ligand accelerates the heterolytic cleavage of the O-O bond to generate the highly active [Mn(V)=O] species[8].
Protocol: Epoxidation of Cyclooctene

Scientific Rationale: Cyclooctene is the gold-standard reference substrate due to its lack of allylic C-H bonds, isolating the epoxidation pathway from competing allylic oxidation.

Step-by-Step Methodology:

  • Catalyst Activation: In a 25 mL round-bottom flask, dissolve 0.1 mol% of

    
     and 0.15 mol% of the APH ligand in 5 mL of Acetonitrile. Stir for 10 minutes at room temperature until a color change from faint pink to deep yellow/brown is observed, indicating the self-assembly of the active [Mn(II)-APH] core.
    
  • Substrate Addition: Add 1.0 mmol of cyclooctene to the homogeneous catalyst solution.

  • Oxidant Phased-Injection (Critical Step): Slowly deliver 1.5 mmol of aqueous

    
     (30% wt) via a syringe pump over 30 minutes.
    
    • Causality Note: Dropwise addition minimizes the localized concentration of

      
      , suppressing the parasitic disproportionation of peroxide into 
      
      
      
      and
      
      
      (catalase-like side activity)[9][10].
  • Reaction Termination & Extraction: After 2 hours, quench the residual peroxide with saturated aqueous

    
    . Extract the organic phase using dichloromethane (3 x 10 mL).
    
  • Validation Check: Analyze the organic phase via GC-MS using dodecane as an internal standard to quantify cyclooctene oxide yield. Expected Turn-Over Frequencies (TOF) should exceed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Mechanistic Visualization

The following diagram illustrates the generalized catalytic cycle of APH-metal complexes in biomimetic systems, capturing the sequential stages of complexation, substrate binding, and high-valent intermediate formation.

CatalyticCycle Precatalyst Metal Salt + APH Ligand Complex [M(II)-APH] Active Catalyst Precatalyst->Complex Self-Assembly SubstrateBind Substrate Coordination (O2 / H2O2 / DTBC) Complex->SubstrateBind Substrate/Oxidant Entry HighValent High-Valent Intermediate [M(n+2)=O] SubstrateBind->HighValent O-O Bond Cleavage ProductRel Product Release (Quinone / Epoxide) HighValent->ProductRel Oxygen Transfer ProductRel->Complex Catalyst Regeneration

Fig 1: General catalytic cycle of APH-metal complexes in biomimetic oxidation and epoxidation.

References

  • Title: Thione- and Selone-Containing Compounds, Their Late First Row Transition Metal Coordination Chemistry, and Their Biological Potential Source: Polyhedron / ResearchGate URL: [Link]

  • Title: Synthesis, characterization, magnetic, thermal and electrochemical studies of oxidovanadium (IV) picolyl hydrazones as functional catechol oxidase models Source: Comptes Rendus Chimie / Academie des Sciences URL: [Link]

  • Title: Oxidation of Alkenes with H2O2 by an in-Situ Prepared Mn(II)/Pyridine-2-carboxylic Acid Catalyst and the Role of Ketones in Activating H2O2 Source: ACS Catalysis URL: [Link]

  • Title: Synthesis and characterization of N3S2 donors macrocyclic copper(II) complexes. Catechol oxidase and phenoxazinone synthase biomimetic catalytic activity Source: Taylor & Francis Online URL: [Link]

Sources

Application

Application Notes and Protocols: N-(propan-2-ylideneamino)pyridine-2-carboxamide as a Potential Enzyme Inhibitor

Introduction: The Emerging Potential of Pyridine-2-Carboxamide Scaffolds in Enzyme Inhibition The pyridine-2-carboxamide core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Pyridine-2-Carboxamide Scaffolds in Enzyme Inhibition

The pyridine-2-carboxamide core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1] Its inherent structural features, including the nitrogen atom in the pyridine ring and the adjacent carboxamide group, provide key points for molecular interactions, enabling these compounds to bind to and modulate the function of various biological targets, particularly enzymes.[1] Recent research has highlighted the potential of pyridine-2-carboxamide derivatives as potent and selective inhibitors of enzymes crucial in pathophysiology, such as kinases, phosphatases, and ureases.[2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel derivative, N-(propan-2-ylideneamino)pyridine-2-carboxamide , as a potential enzyme inhibitor. While specific biological data for this compound is not yet extensively published, its structural similarity to known enzyme inhibitors suggests a high probability of interesting biological activity. These application notes will therefore focus on the proposed synthesis, potential enzyme targets, and detailed protocols for screening and characterization of its inhibitory properties.

Compound Profile: N-(propan-2-ylideneamino)pyridine-2-carboxamide

Parameter Information Source
IUPAC Name N'-(propan-2-ylideneamino)pyridine-2-carboxamidePubChem
Molecular Formula C9H11N3OPubChem[6]
Molecular Weight 177.21 g/mol PubChem[6]
Chemical Structure Chemical structure of N-(propan-2-ylideneamino)pyridine-2-carboxamidePubChem[6]

Proposed Synthesis Workflow

The synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide can be logically approached through a two-step process involving the formation of a carbohydrazide intermediate followed by condensation with acetone. This method is analogous to synthetic routes reported for similar pyridine carboxamide derivatives.[5][7]

Synthesis_Workflow Pyridine_2_carboxylic_acid Pyridine-2-carboxylic acid Esterification Esterification (e.g., SOCl2, Methanol) Pyridine_2_carboxylic_acid->Esterification Methyl_picolinate Methyl picolinate Esterification->Methyl_picolinate Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Methyl_picolinate->Hydrazinolysis Pyridine_2_carbohydrazide Pyridine-2-carbohydrazide Hydrazinolysis->Pyridine_2_carbohydrazide Condensation Condensation (Acetone, cat. acid) Pyridine_2_carbohydrazide->Condensation Target_Compound N-(propan-2-ylideneamino) pyridine-2-carboxamide Condensation->Target_Compound

Caption: Proposed synthetic workflow for N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Protocol 1: Synthesis of Pyridine-2-carbohydrazide

Causality: The initial step involves the conversion of pyridine-2-carboxylic acid to its methyl ester. This is a crucial activation step as the ester is more reactive towards nucleophilic substitution by hydrazine than the carboxylic acid itself.

Materials:

  • Pyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Hydrazine hydrate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Esterification:

    • Suspend pyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.

    • After the addition is complete, reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain methyl picolinate.

  • Hydrazinolysis:

    • Dissolve the obtained methyl picolinate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, pyridine-2-carbohydrazide, will often precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide

Causality: This final step involves a condensation reaction between the synthesized pyridine-2-carbohydrazide and acetone. The acidic catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

Materials:

  • Pyridine-2-carbohydrazide

  • Acetone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve pyridine-2-carbohydrazide (1 equivalent) in ethanol.

  • Add an excess of acetone (5-10 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • The product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • The final product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the synthesized N-(propan-2-ylideneamino)pyridine-2-carboxamide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]

Potential Enzyme Targets and Screening Protocols

Based on the activities of structurally related pyridine-2-carboxamide derivatives, several enzyme classes are promising targets for N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Target Class 1: Kinases (e.g., Hematopoietic Progenitor Kinase 1 - HPK1)

Rationale: Pyridine-2-carboxamide analogues have been identified as potent inhibitors of HPK1, a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[2][3]

HPK1_Inhibition_Workflow Compound N-(propan-2-ylideneamino) pyridine-2-carboxamide Primary_Screen Primary Screen (e.g., ADP-Glo™ Kinase Assay) Compound->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Kinetic_Studies Kinetic Studies (Lineweaver-Burk Plot) Dose_Response->Kinetic_Studies Cellular_Assay Cellular Assay (T-cell activation markers) Kinetic_Studies->Cellular_Assay Hit Confirmed Hit Cellular_Assay->Hit

Caption: Workflow for screening and characterizing HPK1 inhibitors.

Causality: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • N-(propan-2-ylideneamino)pyridine-2-carboxamide (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase, substrate (MBP), and ATP.

    • In a 384-well plate, add a small volume of the test compound at various concentrations. Include a positive control (known HPK1 inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding the reaction buffer to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent, which converts the produced ADP into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Target Class 2: Phosphatases (e.g., SHP2)

Rationale: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in proliferation pathways and a target for cancer therapy.[4]

Causality: This assay uses a fluorogenic phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The phosphatase cleaves the phosphate group, releasing the highly fluorescent DiFMUP, and the rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Recombinant human SHP2 enzyme

  • DiFMUP substrate

  • N-(propan-2-ylideneamino)pyridine-2-carboxamide

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.2)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well black plate.

  • Add the SHP2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic read). Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 3.

Target Class 3: Ureases

Rationale: Pyridine carboxamide derivatives have shown significant inhibitory activity against urease, an enzyme implicated in pathologies caused by ureolytic bacteria such as Helicobacter pylori.[5]

Causality: This colorimetric assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, the absorbance of which is proportional to the urease activity.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • N-(propan-2-ylideneamino)pyridine-2-carboxamide

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations.

  • Incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate for another 15 minutes at 37°C.

  • Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well.

  • Incubate for 20 minutes at 37°C for color development.

  • Measure the absorbance at ~630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Kinetic Studies to Determine the Mode of Inhibition

Once a compound is confirmed as an inhibitor, it is crucial to understand its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).

Protocol 6: Enzyme Kinetic Analysis

Causality: By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (or other linear transformations like Hanes-Woolf or Eadie-Hofstee plots) can be generated. The changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal its binding mode.

Procedure:

  • Perform the respective enzyme assay (as described in Protocols 3, 4, or 5) with a range of substrate concentrations.

  • Repeat the assay in the presence of several fixed concentrations of N-(propan-2-ylideneamino)pyridine-2-carboxamide.

  • Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.

  • Plot 1/v₀ versus 1/[Substrate] (Lineweaver-Burk plot).

  • Analyze the plot:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

Hit-to-Lead Development and Structure-Activity Relationship (SAR) Studies

Should N-(propan-2-ylideneamino)pyridine-2-carboxamide demonstrate promising inhibitory activity, the following logical progression can be undertaken to optimize its properties.

SAR_Workflow Initial_Hit Initial Hit: N-(propan-2-ylideneamino) pyridine-2-carboxamide SAR_Strategy Define SAR Strategy Initial_Hit->SAR_Strategy Pyridine_Ring_Mod Pyridine Ring Modifications (e.g., substitutions) SAR_Strategy->Pyridine_Ring_Mod Carboxamide_Linker_Mod Carboxamide Linker Modifications SAR_Strategy->Carboxamide_Linker_Mod Hydrazone_Mod Hydrazone Moiety Modifications (e.g., different ketones/aldehydes) SAR_Strategy->Hydrazone_Mod Synthesis Synthesize Analogues Pyridine_Ring_Mod->Synthesis Carboxamide_Linker_Mod->Synthesis Hydrazone_Mod->Synthesis Screening Screening Cascade (Potency, Selectivity, ADME) Synthesis->Screening Data_Analysis Analyze Data & Refine SAR Model Screening->Data_Analysis Data_Analysis->SAR_Strategy Iterative Optimization Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Key Areas for SAR Exploration:

  • Pyridine Ring: Introduce various substituents (electron-donating or electron-withdrawing) at different positions of the pyridine ring to probe for additional binding interactions.

  • Propan-2-ylidene Moiety: Replace the acetone-derived moiety with other ketones or aldehydes to explore the impact of sterics and electronics in this region of the molecule.

  • Carboxamide Linker: While generally less tolerant to modification, subtle changes such as N-methylation could be explored to alter conformational preferences and cell permeability.

Conclusion

N-(propan-2-ylideneamino)pyridine-2-carboxamide represents a promising starting point for the discovery of novel enzyme inhibitors. Its synthesis is straightforward, and the protocols outlined in these application notes provide a robust framework for its evaluation against several high-impact enzyme targets. By systematically applying these methodologies, researchers can effectively characterize the inhibitory profile of this compound and pave the way for potential therapeutic applications.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][2]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link][3]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link][4]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link][5]

  • N-(propan-2-ylideneamino)pyridine-2-carboxamide. PubChem. [Link][6]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

  • Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. Academia.edu. [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR. [Link]

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Method

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Efficacy of Pyridine Carboxamide Derivatives

Introduction: The Pharmacological Significance of the Pyridine Carboxamide Scaffold The pyridine carboxamide scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurring presence in a mu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Significance of the Pyridine Carboxamide Scaffold

The pyridine carboxamide scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] The integration of a pyridine ring, a bioisostere of benzene, often enhances physicochemical properties such as water solubility and the capacity to form hydrogen bonds with biological targets.[1] The carboxamide group, a fundamental feature in many pharmacologically active agents, further contributes to target binding and overall molecular stability. This potent combination has propelled the development of pyridine carboxamide derivatives exhibiting a broad spectrum of therapeutic activities, including significant antimicrobial, antifungal, and antiviral properties.[1][2][3]

Numerous studies have underscored the efficacy of this chemical class against a diverse array of pathogens.[4][5][6][7] Notably, certain derivatives have shown promising activity against challenging organisms like Mycobacterium tuberculosis, including drug-resistant strains.[8][9][10] The structural versatility of the pyridine carboxamide core allows for extensive chemical modification, presenting a fertile ground for the discovery of novel therapeutic agents to address the escalating global challenge of antimicrobial resistance.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust and standardized protocols for the initial in vitro evaluation of novel pyridine carboxamide derivatives against key bacterial and fungal pathogens. The methodologies described herein are grounded in the authoritative standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.[11][12][13][14]

Part 1: Foundational Assay - Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing (AST).[15][16] It determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[11][17][18] This quantitative endpoint is crucial for the preliminary assessment and comparison of the potency of novel compounds like pyridine carboxamide derivatives.

Causality and Experimental Rationale

The principle of this assay is to challenge a standardized microbial inoculum with serially diluted concentrations of the test compound in a liquid growth medium.[16] The use of 96-well microtiter plates facilitates the testing of multiple compounds and concentrations simultaneously, making it a high-throughput screening method.[19][20] Standardization of the inoculum density, growth medium, and incubation conditions is paramount, as variations can significantly impact the MIC value.[21][22] For instance, cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria as it is standardized for pH, and cation (Ca²⁺, Mg²⁺) concentration, which can influence the activity of certain antimicrobial agents.[1] For fungi, RPMI-1640 medium is the standard, providing the necessary nutrients for robust growth.[23]

Experimental Workflow: Broth Microdilution

BrothMicrodilutionWorkflow cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Pyridine Carboxamide Stock & Serial Dilutions PlateInoculation Inoculate 96-Well Plate (Compound dilutions + Inoculum) CompoundPrep->PlateInoculation InoculumPrep Prepare Standardized Microbial Inoculum (0.5 McFarland) InoculumPrep->PlateInoculation Controls Set Up Controls: - Growth Control (Inoculum, no compound) - Sterility Control (Broth only) Incubation Incubate Plate (e.g., 35-37°C, 18-24h) PlateInoculation->Incubation ReadResults Visually or Spectrophotometrically Assess Microbial Growth Incubation->ReadResults DetermineMIC Identify MIC: Lowest concentration with no visible growth ReadResults->DetermineMIC

Protocol 1: Broth Microdilution Assay

Materials

  • Test Pyridine Carboxamide Derivatives

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal Strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[1]

  • RPMI-1640 Medium (with L-glutamine, without bicarbonate, buffered with MOPS) for fungi

  • Sterile 96-well U-bottom or flat-bottom microtiter plates[24]

  • Dimethyl sulfoxide (DMSO, sterile)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard[17]

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader (optional, for OD600nm readings)

  • Humidified incubator

Procedure

  • Preparation of Test Compounds: a. Prepare a stock solution of each pyridine carboxamide derivative in DMSO (e.g., 10 mg/mL).[1] Note the solubility and ensure complete dissolution. b. Perform serial two-fold dilutions of the compound stock solution in the appropriate sterile broth (CAMHB or RPMI) in a separate 96-well "mother" plate or in microcentrifuge tubes to achieve a range of concentrations that are 2x the final desired test concentrations.[16]

  • Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.[16] b. Transfer the colonies into a tube containing sterile saline. Vortex gently to create a smooth suspension. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17] d. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[16][17] Self-Validation Check: This final dilution is critical. Plate a sample of the final inoculum to confirm the CFU/mL count.

  • Plate Inoculation: a. Dispense 100 µL of the appropriate sterile broth into all wells of a new 96-well microtiter plate.[24] b. Transfer 100 µL from the 2x compound dilution series (Step 1b) into the corresponding wells of the test plate, creating a final volume of 200 µL and achieving the final test concentrations. c. Alternatively, and more commonly, add 50 µL of 2x broth to all wells. Then add 50 µL of 4x compound dilutions. Finally, add 100 µL of the 2x standardized inoculum (prepared in Step 2d, but at 1x10^6 CFU/mL) to achieve the final concentrations and cell density in a 200 µL volume. d. Controls are Essential for Validation:

    • Growth Control: Wells containing 100 µL of broth and 100 µL of the diluted inoculum (no compound).
    • Sterility Control: Wells containing 200 µL of sterile broth only (no inoculum, no compound).
    • Positive Control: A row of wells testing a standard antibiotic with a known MIC for the test strain.
  • Incubation: a. Cover the plate with a lid or an adhesive seal to prevent evaporation and contamination. b. Incubate the plates in a humidified incubator.

    • Bacteria: 35-37°C for 18-24 hours.[1]
    • Yeast (Candida): 35°C for 24 hours.[19]
    • Molds (Aspergillus): 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
  • Reading the Results: a. The MIC is determined as the lowest concentration of the pyridine carboxamide derivative that completely inhibits visible growth of the microorganism.[17][20] b. For bacteria and most yeasts, this is observed as the first well that appears clear (no turbidity) compared to the turbid growth control. c. For some antifungals, particularly azoles against yeasts, the endpoint may be a significant reduction (e.g., 50%) in growth compared to the control.[11] However, for novel compounds, complete inhibition is the standard initial endpoint. d. Results can be read visually or with a microplate reader by measuring the optical density at 600 nm.[1]

Part 2: Qualitative Screening - Agar Disk Diffusion (Kirby-Bauer) Assay

The agar disk diffusion method is a simple, rapid, and cost-effective qualitative assay to screen for antimicrobial activity.[25][26] It is invaluable for assessing a large number of derivatives in a preliminary screen to identify promising candidates for further quantitative testing.

Causality and Experimental Rationale

The principle relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium that has been uniformly inoculated with a test microorganism.[18][21] This creates a concentration gradient of the compound in the agar. If the microorganism is susceptible, a clear circular area of no growth, known as a "zone of inhibition," will form around the disk.[25] The diameter of this zone is inversely proportional to the MIC; a larger zone generally indicates greater susceptibility. The standardization of the agar depth, inoculum density, and incubation conditions is crucial for reproducibility.[27] Mueller-Hinton Agar (MHA) is the standard medium due to its batch-to-batch reproducibility and its non-inhibitory effect on most common antimicrobials.[18]

Experimental Workflow: Agar Disk Diffusion

AgarDiskDiffusionWorkflow cluster_assay Assay Execution cluster_analysis Data Analysis InoculumPrep Prepare Standardized Microbial Inoculum (0.5 McFarland) PlateInoculation Create a Confluent 'Lawn' of Microbes on Mueller-Hinton Agar Plate InoculumPrep->PlateInoculation DiskPrep Impregnate Sterile Paper Disks with Pyridine Carboxamide Solution DiskPlacement Aseptically Place Impregnated Disks on Agar Surface DiskPrep->DiskPlacement PlateInoculation->DiskPlacement Incubation Invert and Incubate Plate (e.g., 35°C, 18-24h) DiskPlacement->Incubation MeasureZones Measure Diameter of the Zone of Inhibition (mm) Incubation->MeasureZones Interpret Compare Zone Diameters to Assess Relative Activity MeasureZones->Interpret

Protocol 2: Agar Disk Diffusion Assay

Materials

  • Test Pyridine Carboxamide Derivatives

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (poured to a uniform depth of 4 mm)[27]

  • Bacterial and fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[26]

  • Sterile saline (0.85% NaCl)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Positive and negative control disks

  • Ruler or calipers

  • Incubator

Procedure

  • Preparation of Test Disks: a. Dissolve the pyridine carboxamide derivatives in a suitable solvent to a known concentration (e.g., 1 mg/mL). b. Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto a sterile blank paper disk and allow the solvent to evaporate completely in a sterile environment. This will result in a disk containing a known amount of the compound (e.g., 10 µ g/disk ). c. Prepare a negative control disk using the solvent alone. d. Use commercially available antibiotic disks as positive controls.

  • Inoculum Preparation and Plating: a. Prepare a microbial inoculum in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard, as described in Protocol 1, Step 2. b. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[21] c. Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[26][27] d. Streak the swab evenly across the entire surface of the MHA plate to obtain a uniform, confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure full coverage.[26][27]

  • Disk Application and Incubation: a. Using sterile forceps, place the prepared disks onto the inoculated agar surface.[26] b. Gently press each disk to ensure complete contact with the agar.[18] Do not move a disk once it has been placed. c. Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[18] d. Within 15 minutes of applying the disks, invert the plates and place them in a non-CO₂ incubator at 35-37°C for 18-24 hours.[21][27]

  • Reading and Interpreting Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.[26] b. A larger zone diameter indicates greater antimicrobial activity. The results are typically reported as the diameter in mm. While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone sizes can be used to rank the relative potency of the derivatives and compare them to standard antibiotics.

Part 3: Data Presentation and Mechanistic Considerations

Summarizing Quantitative Data

For effective comparison and reporting, MIC data should be summarized in a clear, tabular format. This allows for rapid assessment of the spectrum of activity and structure-activity relationships (SAR) within a series of derivatives.

Table 1: Example MIC Data for a Series of Pyridine Carboxamide Derivatives (PCD)

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Yeast) MIC (µg/mL)A. niger (Mold) MIC (µg/mL)
PCD-0146416>128
PCD-022328128
PCD-03128>128>128>128
PCD-04812832>128
Ciprofloxacin0.50.25NANA
FluconazoleNANA164
NA: Not Applicable
Exploring the Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Several pyridine carboxamide derivatives have been identified as potent fungicides that function by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[28][29][30][31] Identifying the molecular target is a crucial step in drug development.

An initial investigation into SDH inhibition can be performed using an enzymatic assay. This typically involves isolating mitochondria from a target fungus (e.g., Botrytis cinerea), and measuring the activity of the SDH enzyme in the presence and absence of the test compounds.[28] The assay measures the reduction of a substrate, and a decrease in this activity indicates inhibition.

Conceptual Workflow: SDH Inhibition Assay

SDH_Inhibition Mito_Isolation Isolate Mitochondria from Target Fungus Reaction_Mix Prepare Reaction Mixture: - Mitochondrial Extract - Substrate (e.g., Succinate) - Electron Acceptor (e.g., DCPIP) Mito_Isolation->Reaction_Mix Add_Compound Add Pyridine Carboxamide Derivative (Test) or Boscalid (Positive Control) Reaction_Mix->Add_Compound Measure_Activity Monitor Reaction Rate via Spectrophotometry (Decrease in Absorbance) Add_Compound->Measure_Activity Calculate_IC50 Calculate IC50 Value (Concentration causing 50% inhibition) Measure_Activity->Calculate_IC50

The results of such an assay, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), can provide strong evidence for the compound's mechanism of action and guide further optimization.[30]

References

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. Available at: [Link]

  • Standardization of antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Department of Medical Laboratories Techniques Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion. University of Babylon. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN Network. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Semantic Scholar. Available at: [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. Available at: [Link]

  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. Available at: [Link]

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Application

Application Note: N-(Propan-2-ylideneamino)pyridine-2-carboxamide as a Modular Building Block in Metallo-Supramolecular Architectures

Executive Summary & Mechanistic Overview In the rapidly evolving field of supramolecular chemistry, the rational design of intricate metallic architectures—such as[2×2] grids, helicates, and multi-dimensional coordinatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the rapidly evolving field of supramolecular chemistry, the rational design of intricate metallic architectures—such as[2×2] grids, helicates, and multi-dimensional coordination networks—requires highly programmable ligands. N-(propan-2-ylideneamino)pyridine-2-carboxamide , widely documented in the literature as acetone picolinoyl hydrazone (APH), represents a premier scaffolding molecule for these applications[1].

This Application Note details the mechanistic principles, synthesis, and coordination protocols for deploying APH in supramolecular assembly. The structural power of APH is rooted in two fundamental physicochemical properties:

  • Tridentate (N, N, O) Chelation Pocket: The pyridine nitrogen, azomethine (hydrazone) nitrogen, and carbonyl oxygen pre-organize into a highly stable meridional coordination geometry upon interaction with transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺, Fe²⁺).

  • Keto-Enol Tautomerism: The ligand operates as a molecular switch. At neutral or acidic pH, it coordinates as a neutral keto ligand, leaving the amide proton intact for secondary hydrogen-bonding interactions[2]. Under basic conditions, tautomerization and subsequent deprotonation yield an anionic enolate form. This enolate oxygen exhibits enhanced Lewis basicity, allowing it to act as a bridging motif (

    
    -O) to nucleate di- or polynuclear clusters[3].
    

Ligand Synthesis & Validation Protocol

The following methodology details the high-yield condensation of pyridine-2-carbohydrazide (picolinohydrazide) with acetone to form the pure APH ligand. This protocol is designed to be a self-validating system; thermodynamic driving forces are leveraged through the mass action of acetone, ensuring complete conversion.

Materials Required
  • Pyridine-2-carbohydrazide (10.0 mmol)

  • Acetone (Reagent grade, strictly anhydrous; acts as both solvent and reactant)

  • Molecular sieves (3Å, freshly activated)

  • Glacial acetic acid (catalytic)

Step-by-Step Methodology
  • Reagent Solubilization: Suspend 1.37 g (10.0 mmol) of pyridine-2-carbohydrazide in 50 mL of anhydrous acetone in a 100 mL round-bottom flask.

    • Causality Note: Operating in neat acetone leverages Le Chatelier's principle, driving the equilibrium of the reversible Schiff base condensation to the right.

  • Catalytic Activation: Add 2 drops of glacial acetic acid.

    • Causality Note: Mild acid catalysis protonates the acetone carbonyl, increasing its electrophilicity and accelerating nucleophilic attack by the terminal amine of the hydrazide.

  • Reflux & Water Sequestering: Add 2.0 g of 3Å molecular sieves to the flask. Fit the flask with a reflux condenser and heat the mixture under a gentle reflux (56 °C) for 4 hours.

  • Isolation: Filter the hot reaction mixture to remove molecular sieves. Concentrate the filtrate under reduced pressure to approximately 10 mL until white/pale yellow microcrystals begin to precipitate.

  • Crystallization: Cool the concentrated solution to 4 °C overnight. Collect the product via vacuum filtration, wash with a small volume of cold diethyl ether, and dry in vacuo.

Validation & Checkpoints

Before proceeding to supramolecular assembly, validate the ligand integrity:

  • Infrared (IR) Spectroscopy: The precursor hydrazide displays primary amine N-H stretching bands (~3300 and 3200 cm⁻¹). In the successful APH product, these vanish, replaced by a single secondary amide N-H stretch (~3150 cm⁻¹). Furthermore, the emergence of a sharp C=N azomethine stretch at ~1620 cm⁻¹ verifies complete condensation[1].

  • Yield: Typical yield is >85%. If the product is heavily discolored, recrystallize from boiling ethanol.

Metallo-Supramolecular Assembly Workflows

The coordination topology of APH is dictated by the precise control of the microenvironment (pH, solvent, and counterions). Below are two robust protocols to selectively access divergent supramolecular structures[4].

Protocol A: Neutral Node Assembly (1D/2D H-Bonded Networks)

This procedure generates mononuclear complexes where the intact amide N-H acts as a directional hydrogen-bond donor.

  • Solution Preparation: Dissolve 2.0 mmol of APH in 20 mL of hot methanol.

  • Metal Addition: Slowly add a solution of 1.0 mmol of Metal Halide (e.g., ZnCl₂ or NiCl₂·6H₂O) dissolved in 10 mL of methanol.

    • Causality Note: Using metal halides without a supplementary base ensures the ligand remains in the neutral keto form. The 2:1 Ligand:Metal stoichiometry heavily favors octahedral[M(APH)₂]X₂ species.

  • Self-Assembly & Crystallization: Allow the solution to stir for 30 minutes, filter to ensure clarity, and set aside for slow evaporation at ambient temperature.

  • Validation: In the solid state, IR spectra will show a blue shift in the carbonyl C=O stretch (from ~1680 cm⁻¹ to ~1650 cm⁻¹) indicating metal coordination through the keto oxygen. Single-crystal X-ray diffraction will reveal the extended supramolecular network propagated by predictable N-H···Cl or N-H···O(solvent) hydrogen bonds[2].

Protocol B: Anionic Bridging for[2×2] Grids and Polynuclear Clusters

This procedure triggers keto-enol tautomerism to alter the electronic bite angle, initiating polynuclear cluster formation.

  • Deprotonation: Dissolve 2.0 mmol of APH in 25 mL of acetonitrile. Add 2.2 mmol of triethylamine (Et₃N). The solution may slightly deepen in color, indicating enolate formation.

  • Metal Addition: Dropwise, add 2.0 mmol of Metal Acetate (e.g., Cu(OAc)₂·H₂O) dissolved in 15 mL of methanol.

    • Causality Note: The acetate counterions provide supplementary basicity. The enolized ligand (APH-H) now coordinates as a monoanionic N, N, O-donor. The electron-rich enolate oxygen readily bridges two neighboring metal centers (

      
      -O), fundamentally shifting the thermodynamic trap away from mononuclear zwitterions toward highly symmetric supramolecular grids or helicates[3][4].
      
  • Crystallization: Layer the resulting dark solution carefully with diethyl ether in a sealed crystallization tube. Dark block crystals typically form within 3-7 days.

  • Validation: IR spectra will show the complete disappearance of the N-H stretch and the classic Amide I (C=O) band, replaced by a strong C-O band at ~1320 cm⁻¹ and a shifted C=N-N=C conjugated skeleton vibration, definitively validating the enolization sequence[1].

Quantitative Benchmarks & Spectroscopic Data

To streamline routine lab validation, the table below summarizes the critical diagnostic checkpoints separating the uncoordinated APH ligand from its distinctly tailored supramolecular nodes.

Chemical SpeciesDominant FormIR: Amide N-H (cm⁻¹)IR: C=O / C-O (cm⁻¹)IR: Azomethine C=NSupramolecular Motif Propensity
Free Ligand (APH) Neutral Keto~3150 (s, br)~1685 (C=O)~1620N/A
[Zn(APH)Cl₂] Node Neutral Keto~3130 (s)~1650 (C=O)~16051D / 2D Hydrogen-bonded Sheets
[Cu₄(APH-H)₄] Anionic EnolateAbsent~1320 (C-O, enolic)~1595Discrete [2×2] Metallo-Grids
[Dy₂(APH-H)₂] Anionic EnolateAbsent~1325 (C-O, enolic)~15903D Water-bridged architectures

Systems Assembly Pathway

The divergent topological outcomes achievable with N-(propan-2-ylideneamino)pyridine-2-carboxamide are visually summarized below. The graph illustrates how judicious selection of pH and metal salts programs the system's trajectory.

SupramolecularAssembly APH N-(Propan-2-ylideneamino) pyridine-2-carboxamide (Ligand) Keto Keto Form (Neutral) N, N, O-donor APH->Keto Neutral pH / Acidic (No Base) Enol Enolate Form (Anionic) N, N, O-donor APH->Enol Basic pH (Et3N or Acetate) Node1 Mononuclear Node e.g.,[M(APH)X2] Keto->Node1 + Metal Halides (MX2) Node2 Polynuclear Complex e.g., [M2(APH-H)4] or Grids Enol->Node2 + M(OAc)2 / M(ClO4)2 Supra1 1D / 2D H-Bonded Supramolecular Networks Node1->Supra1 Secondary H-Bonding (Amide N-H ··· X) Supra2 Discrete Metallo-Supramolecular Cages & [2x2] Grids Node2->Supra2 µ2-O Bridging & π-π Stacking

Pathway diagram defining the condition-dependent divergence of APH-based supramolecular assembly.

References

  • Aggarwal, R. C., & Rao, T. R. (1977). Acetone picolinoyl hydrazone complexes of some first row transition metal ions. Transition Metal Chemistry, 2(1), 59-63.[Link]

  • Pilichos, E., et al. (2019). Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities. Magnetochemistry, 5(3), 39.[Link]

  • Guo, Y.-N., et al. (2011). Modulating Magnetic Dynamics of Three Dy2 Complexes through Keto–Enol Tautomerism of the o-Vanillin Picolinoylhydrazone Ligand. Inorganic Chemistry, 50(19), 9705-9713. [Link]

  • Jabbari, M., et al. (2017). Chelate ring stacking interactions in the supramolecular assemblies of Zn(ii)and Cd(ii) coordination compounds: a combined experimental and theoretical study. CrystEngComm, 19(4), 674-685.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

enhancing the stability of N-(propan-2-ylideneamino)pyridine-2-carboxamide in solution

Technical Support Center: N-(propan-2-ylideneamino)pyridine-2-carboxamide A Guide to Enhancing Solution Stability for Researchers Introduction: Understanding the Molecule and its Challenges N-(propan-2-ylideneamino)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(propan-2-ylideneamino)pyridine-2-carboxamide

A Guide to Enhancing Solution Stability for Researchers

Introduction: Understanding the Molecule and its Challenges

N-(propan-2-ylideneamino)pyridine-2-carboxamide is a compound featuring a hydrazone-like linkage (an N-acylhydrazone), formed from the condensation of a pyridine-2-carboxamide derivative and acetone. This class of compounds, containing a C=N bond adjacent to a nitrogen atom, is of significant interest in medicinal chemistry and drug development due to its versatile biological activities and role as a linker in more complex molecules like antibody-drug conjugates.[1][2]

However, the central imine (C=N) bond in this structure is susceptible to cleavage, particularly in aqueous environments. This inherent instability can lead to inconsistent experimental results, loss of potency, and challenges in formulation development. The primary challenge for researchers is to control the rate of hydrolysis, the main degradation pathway for this molecule.

This guide provides a comprehensive technical overview of the factors influencing the stability of N-(propan-2-ylideneamino)pyridine-2-carboxamide in solution. It offers detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate degradation and ensure the integrity of your experiments.

Core Stability Challenges: The Science of Degradation

The stability of N-(propan-2-ylideneamino)pyridine-2-carboxamide is predominantly governed by the hydrolytic cleavage of its N-acylhydrazone bond. This is a reversible, acid-catalyzed reaction that breaks the molecule down into its original components: a pyridine-2-carboxamide derivative and acetone.[3][4][5]

The mechanism involves the protonation of one of the nitrogen atoms in the hydrazone linkage, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.[3] This forms an unstable carbinolamine intermediate, which then breaks down to release the parent amine and carbonyl compounds.[3]

Several factors can accelerate this degradation:

  • Low pH (Acidic Conditions): This is the most significant factor. Increased proton concentration directly catalyzes the hydrolysis reaction.[3][4][5]

  • Protic Solvents: Solvents capable of donating protons (like water, methanol, ethanol) can participate in and facilitate the hydrolysis reaction.

  • Elevated Temperature: Increased thermal energy accelerates the rate of the chemical reaction, including hydrolysis.

  • Presence of Other Catalysts: Certain enzymes or metal ions can also catalyze the cleavage of hydrazone bonds.

Understanding these factors is the first step toward designing effective stabilization strategies.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of N-(propan-2-ylideneamino)pyridine-2-carboxamide.

G cluster_main Acid-Catalyzed Hydrolysis Pathway Molecule N-(propan-2-ylideneamino) pyridine-2-carboxamide (Stable Form) Protonation Protonation of Imine Nitrogen Molecule->Protonation + H₂O, H⁺ (Acid Catalyst) Intermediate Carbinolamine Intermediate (Unstable) Protonation->Intermediate Nucleophilic Attack by Water Products Degradation Products: - Pyridine-2-carboxamide Derivative - Acetone Intermediate->Products C-N Bond Cleavage

Caption: Acid-catalyzed hydrolysis of the hydrazone bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of my compound degrading in solution? A1: The most common cause is acid-catalyzed hydrolysis. Hydrazone linkages are particularly sensitive to acidic conditions, which break the C=N bond.[6] This is often observed in unbuffered aqueous solutions or in acidic buffer systems.

Q2: What is the ideal pH range for storing a stock solution? A2: For maximum stability, a neutral to slightly basic pH is recommended. Generally, hydrazones show negligible hydrolysis at pH > 8.0 and are most labile at acidic pH (e.g., pH 5.0-6.5).[3][6] A pH of 7.4 to 8.0 is a good starting point for storage buffers.

Q3: I dissolve my compound in DMSO for a stock solution. Is this stable? A3: Anhydrous DMSO is an excellent solvent for initial stock solutions as it is aprotic and will prevent hydrolysis. However, instability issues often arise when this DMSO stock is diluted into an aqueous buffer for experiments. The final concentration of the aqueous buffer and its pH will determine the compound's stability.

Q4: Can I use methanol or ethanol to make my stock solution? A4: While possible, it is less ideal than using an aprotic solvent like DMSO or acetonitrile. Alcohols are protic solvents and can contribute to slow degradation over time, even without added water. If you must use them, ensure they are anhydrous and store the solution at a low temperature (-20°C or -80°C).

Q5: How quickly does degradation occur? A5: The rate is highly dependent on conditions. In a strongly acidic buffer (e.g., pH 5.2) at 37°C, significant hydrolysis can occur within hours.[3] In a neutral or slightly basic buffer (pH 7.4-8.0) at 4°C, the compound can be stable for days or even weeks.

Troubleshooting Guide: Common Problems & Solutions

Problem / Observation Probable Cause(s) Recommended Solutions & Actions
Rapid loss of compound peak and appearance of new peaks in HPLC analysis. Acid-catalyzed hydrolysis due to inappropriate pH.1. Check Solution pH: Ensure your buffer is at a pH of 7.4 or higher. Use a calibrated pH meter. 2. Change Buffer System: Switch to a phosphate or borate buffer system within the pH 7.4-8.0 range. Avoid citrate or acetate buffers, which operate at lower pH values.
Inconsistent results between experiments run on different days. Gradual degradation of stock solution; environmental factors.1. Prepare Fresh Solutions: Prepare dilutions from your anhydrous DMSO stock immediately before each experiment. 2. Control Temperature: Store stock solutions at -80°C and working solutions on ice. 3. Protect from Light: Store solutions in amber vials to prevent potential photodegradation, a known issue for some complex molecules.[7]
Precipitation observed when diluting DMSO stock into aqueous buffer. Poor solubility of the compound in the final aqueous solution.1. Decrease Final Concentration: The compound may be exceeding its solubility limit. 2. Increase Co-Solvent: Keep the final percentage of DMSO higher (e.g., 1-5%), but be mindful of its potential effects on your experimental system. 3. Use Stabilizers: Consider adding excipients like cyclodextrins if compatible with your assay.
Compound appears unstable even in a pH 7.4 buffer. Presence of catalytic enzymes (if using biological media like plasma); incorrect buffer preparation.1. Validate Buffer pH: Re-calibrate your pH meter and remake the buffer. 2. Use Enzyme Inhibitors: If working with plasma or cell lysates, consider adding broad-spectrum enzyme inhibitors. 3. Run a Control: Perform a stability test in the buffer alone versus the biological matrix to isolate the cause.

Protocols for Stability Assessment and Solution Preparation

Protocol 1: Preparation of a Stabilized Working Solution

This protocol describes how to prepare a working solution from a DMSO stock for use in aqueous-based experiments.

  • Prepare Primary Stock: Dissolve the N-(propan-2-ylideneamino)pyridine-2-carboxamide in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Store this primary stock in small aliquots at -80°C.

  • Select a Buffer: Prepare a 100 mM potassium phosphate buffer. Adjust the pH carefully to 7.6 using 1 M NaOH or 1 M HCl. Filter sterilize if necessary.

  • Prepare Intermediate Dilution (Optional): If a large dilution is needed, perform an intermediate dilution of the DMSO stock in anhydrous DMSO. This minimizes the volume added to the aqueous buffer.

  • Prepare Final Working Solution: Just before the experiment, bring the buffer to the desired temperature (e.g., room temperature or 37°C). Add the required volume of the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • Crucial: Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in your assay, unless a higher concentration is required for solubility.[6]

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions for extended periods.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general Reverse-Phase HPLC (RP-HPLC) method to monitor the degradation of the parent compound over time.

Workflow Diagram:

Caption: Workflow for conducting an in-vitro stability study.

HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
UV Detection 254 nm (or optimal wavelength for the compound)
Injection Vol. 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
5.095
7.095
7.15
9.05

Procedure:

  • Sample Preparation: Prepare samples of the compound in different buffers (e.g., pH 5.5, 7.4, and 8.0) at a final concentration of 10-20 µg/mL.[6]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and place it in an HPLC vial. If not analyzing immediately, store vials at 4°C.

  • Analysis: Inject the samples onto the HPLC system. The parent compound should elute as a single peak. As degradation occurs, the area of this peak will decrease, and new peaks corresponding to the degradation products will appear at earlier retention times (as they are typically more polar).

  • Data Processing: Calculate the percentage of the intact compound remaining at each time point relative to the peak area at t=0.[6] Plot this percentage against time to determine the stability profile and calculate the half-life (t½) under each condition.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies.
  • Knipe, P. C., et al. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics, 12(8), 2930–2938. Available from: [Link]

  • Dirksen, A., et al. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 48(44), 8341-8344. Available from: [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Available from: [Link]

  • De Santis, G., et al. (2003). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (13), 2758-2764. Available from: [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Available from: [Link]

  • Kossykowska, M., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Pharmaceuticals, 16(5), 738. Available from: [Link]

  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Available from: [Link]

  • DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1085-1114. Available from: [Link]

  • Singh, B., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 85-94. Available from: [Link]

  • Karaca, G., et al. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Turkish Journal of Chemistry, 46(4), 1184-1198. Available from: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • IntechOpen. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Available from: [Link]

  • ResearchGate. (n.d.). Three distinct strategies for the cleavage of a hydrazone linker. Available from: [Link]

  • ResearchGate. (2015). Multiple Dynamics of Hydrazone Based Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2020). 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). Available from: [Link]

  • ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Available from: [Link]

  • IntechOpen. (2022). Overview of Schiff Bases. Available from: [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Available from: [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]

  • Dülger, Ö., & Erdoğmuş, A. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Turkish Journal of Chemistry, 46(4), 1184-1198. Available from: [Link]

  • ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]

  • Tani, A., et al. (2008). Novel dehydrogenase catalyzes oxidative hydrolysis of carbon-nitrogen double bonds for hydrazone degradation. Journal of Biological Chemistry, 283(9), 5579-5590. Available from: [Link]

  • International Journal of Current Research and Chemical and Pharmaceutical Sciences. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. Available from: [Link]

  • Maccari, R., et al. (2018). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 23(11), 2947. Available from: [Link]

  • Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

  • PubChem. (n.d.). N'-(propan-2-ylideneamino)prop-2-enimidamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(propan-2-ylideneamino)pyridine-2-carboxamide (C9H11N3O). Retrieved from [Link]

  • ResearchGate. (2026). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Available from: [Link]

Sources

Optimization

Pyridine Carboxamide Synthesis: A Technical Support Guide to Minimizing Impurities

Answering the user's request. Welcome to the Technical Support Center for Pyridine Carboxamide Preparation.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Welcome to the Technical Support Center for Pyridine Carboxamide Preparation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing high-purity pyridine carboxamides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system for achieving maximum purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurity formation during the synthesis of pyridine carboxamides.

Q1: What are the primary sources of impurities in pyridine carboxamide synthesis?

Impurities can originate from several sources throughout the synthetic process:

  • Starting Materials: Residual solvents, unreacted precursors, or contaminants in the initial pyridine carboxylic acid, amine, or cyanopyridine can carry through to the final product.

  • Side Reactions: Competing reactions that run parallel to the main amide formation. Common examples include the formation of dimers or oligomers, especially in oligopyridine-dicarboxamide synthesis[1][2], and the over-hydrolysis of a nitrile starting material to the corresponding carboxylic acid.[3][4]

  • Incomplete Reactions: Unreacted starting materials, such as residual acetohydrazide or the pyridine precursor, are a common class of impurity.[5]

  • Degradation: The desired product may degrade under harsh reaction conditions (e.g., prolonged high temperatures), leading to colored or polymeric impurities.[5]

  • Reagent-Derived Impurities: Byproducts from coupling agents are a significant source of contamination. For example, dicyclohexylurea (DCU) from DCC-mediated couplings can be difficult to remove.[6]

Q2: Which synthetic route is generally "cleanest" for preparing pyridine carboxamides?

There is no single "best" route; the choice depends on the substrate's nature, scale, and cost considerations. However, we can compare the common routes based on typical impurity profiles:

  • Direct Amidation with Coupling Reagents: This method offers mild conditions suitable for sensitive substrates.[7][8] However, the choice of coupling agent is critical. Reagents like HATU or TBTU often result in water-soluble byproducts that are easily removed during aqueous workup, potentially leading to a cleaner crude product compared to reagents like DCC, which forms an insoluble DCU byproduct.[6][9]

  • Hydrolysis of Cyanopyridines: This is a common and atom-economical industrial method.[10] The primary challenge is controlling the reaction to stop at the amide stage. Over-hydrolysis, especially under harsh acidic or basic conditions, will yield the corresponding pyridine carboxylic acid as a major impurity.[3][11] Milder conditions are necessary to isolate the amide.[3]

  • From Acyl Chlorides: This is a highly reactive route, but the generation of HCl can be detrimental to acid-sensitive functional groups on the substrate.[12]

Q3: How can I effectively monitor the progress of my reaction to minimize impurity formation?

Effective reaction monitoring is crucial. Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique.[5][13]

Best Practices for TLC Monitoring:

  • Co-spotting: Always spot the reaction mixture alongside the pure starting materials on the same plate.

  • Visualize Consumption: Monitor the disappearance of the limiting reagent's spot.

  • Identify Byproducts: The appearance of new, persistent spots may indicate the formation of stable side products.[5] If these spots intensify with time while the product spot fades, it could signal product degradation.

For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems encountered during pyridine carboxamide synthesis.

Problem 1: The final product is contaminated with unreacted pyridine carboxylic acid or amine.
  • Potential Cause: Incomplete reaction due to insufficient activation, suboptimal stoichiometry, or short reaction time.

  • Solution 1: Optimize Coupling Strategy (for amidation reactions):

    • Reagent Choice: If using a standard coupling reagent like DCC, consider switching to a more potent one like HATU or COMU, especially for sterically hindered substrates.[9]

    • Additives: Ensure the presence of a suitable base (e.g., DIPEA, triethylamine) to neutralize generated acids and an activating agent (e.g., HOBt, DMAP) if not already part of the coupling reagent.[9][14]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component to ensure the complete consumption of the more valuable carboxylic acid.

  • Solution 2: Enhance Reaction Conditions:

    • Increase the reaction temperature moderately. For many amidations, running the reaction at room temperature initially and then warming to 40-50 °C can drive it to completion.

    • Extend the reaction time, using TLC to monitor until the limiting reagent is fully consumed.[5]

  • Solution 3: Purification via Extraction:

    • An acid-base extraction during workup is highly effective. To remove unreacted carboxylic acid, wash the organic layer with a mild base like saturated sodium bicarbonate solution. To remove unreacted amine, wash with a dilute acid like 1M HCl.[5] Be cautious if your product is acid or base labile.

Problem 2: My reaction (starting from a cyanopyridine) yields significant amounts of the corresponding pyridine carboxylic acid.
  • Potential Cause: The reaction conditions for nitrile hydrolysis are too harsh, causing the intermediate amide to hydrolyze further.[3][4]

  • Solution 1: Modify Reaction Conditions:

    • Basic Hydrolysis: Use milder basic conditions. For instance, instead of refluxing with a high concentration of NaOH, try using potassium carbonate in a mixed solvent system (e.g., t-butanol/water) at a lower temperature. The goal is to find conditions where the amide, once formed, precipitates or is less reactive.

    • Acidic Hydrolysis: Vigorous heating in strong acid almost always leads to the carboxylic acid.[3][11] This route is less ideal if the amide is the desired final product. If it must be used, carefully controlled, lower temperatures are essential.

  • Solution 2: Catalytic Hydration:

    • Employ a heterogeneous catalyst, such as manganese dioxide or a supported metal catalyst.[10] These systems often offer higher selectivity for the amide and can be operated under milder conditions, preventing over-hydrolysis. The catalyst can also be recycled, making the process more eco-friendly.[10]

Problem 3: The product is difficult to purify due to byproducts from the coupling reagent.
  • Potential Cause: Formation of insoluble or similarly polar byproducts from common coupling reagents.

  • Solution 1: Address DCU from DCC/DMAP Coupling:

    • Dicyclohexylurea (DCU) is notoriously insoluble in many common solvents. After the reaction, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation, then remove it by filtration before proceeding with the aqueous workup.[6] A second filtration after concentrating the organic layer may be necessary.

  • Solution 2: Switch to a "Cleaner" Coupling Reagent:

    • Use a reagent that produces water-soluble byproducts. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, as its urea byproduct is easily removed with aqueous washes.[6] Peptide coupling reagents like HATU, HBTU, and TBTU also generate water-soluble byproducts.[9]

Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent directly impacts the impurity profile and the complexity of purification.

Coupling ReagentCommon ByproductsPurification ConsiderationsSuitability
DCC/DMAP Dicyclohexylurea (DCU), N-acylureaDCU is insoluble and must be removed by filtration, which can lead to product loss.[6]Effective and inexpensive, but purification can be cumbersome.
EDC/HOBt Water-soluble EDC-ureaByproducts are easily removed by standard aqueous extraction.[6]Excellent for simplified workups and high final purity.
HATU/DIPEA Water-soluble guanidinium and uronium saltsByproducts are removed during aqueous workup.[9]Highly efficient, even for difficult couplings, but more expensive.
Pyridine-2-carboxylic anhydride Pyridine-2-carboxylic acidThe basic pyridine byproduct may require acidic washes for removal.[6]Good reactivity, but byproduct removal can be challenging for acid-labile products.
TiCl₄/Pyridine Titanium salts, Pyridinium hydrochlorideRequires careful handling due to the reactivity of TiCl₄. Workup involves quenching and filtration.[7]Strong activation for challenging substrates.[7]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Purity Analysis by HPLC

Robust analytical methods are essential for accurately assessing purity.[6] High-Performance Liquid Chromatography (HPLC) is the standard.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Example Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the pyridine ring (e.g., 254 nm or 265 nm).[6]

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., mobile phase or methanol/acetonitrile). Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL and integrate the peak areas to determine the percentage purity.

Workflow Diagrams

Visualizing the process can help in planning and troubleshooting.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis reactants Combine Starting Materials (Pyridine derivative, Amine/Nitrile) solvent Add Anhydrous Solvent reactants->solvent reagent Add Coupling Reagent / Catalyst solvent->reagent inert Establish Inert Atmosphere (N2/Ar) reagent->inert stir Stir at Defined Temperature inert->stir monitor Monitor by TLC/HPLC stir->monitor Periodically quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction (Acid/Base Washes) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography/Crystallization) concentrate->purify analyze Analyze Purity (HPLC, NMR) purify->analyze

Caption: General experimental workflow for pyridine carboxamide synthesis.

G cluster_causes cluster_impurities start Synthesis Start cause1 Harsh Reaction Conditions (High Temp, Strong Acid/Base) cause2 Incorrect Stoichiometry (Limiting Reagent Not Consumed) cause3 Reactive Coupling Reagent (e.g., DCC) cause4 Presence of O2 / H2O imp1 Over-hydrolyzed Product (Pyridine Carboxylic Acid) cause1->imp1 (from Nitrile Hydrolysis) imp4 Degradation/Colored Products cause1->imp4 (Product Degradation) imp2 Unreacted Starting Materials cause2->imp2 imp3 Reagent Byproducts (e.g., DCU) cause3->imp3 cause4->imp4

Caption: Common pathways for impurity formation in pyridine carboxamide synthesis.

References

  • Kumar, P., et al. (2022). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. Retrieved from [Link][13]

  • Bassin, J.P., et al. (2001). Supramolecular Double Helices by Dimerization of Helical Oligopyridine-dicarboxamide Strands. Chemistry – A European Journal.[1]

  • Jubilant Organosys Limited. (2012). Improved catalytic process for production of pyridine carboxylic acid amides. Google Patents. Retrieved from [10]

  • American Chemical Society. (2024). Site-Selective Pyridine Carbamoylation Enabled by Consecutive Photoinduced Electron Transfer. ACS Catalysis.[15]

  • Pfizer Inc. (2008). Process for preparing pyridine-2-carboxamides and intermediates therefor. Google Patents. Retrieved from [16]

  • RSC Publishing. (n.d.). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. Physical Chemistry Chemical Physics.[2]

  • Kim, S., et al. (2000). A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O′-Di(2-pyridyl) thiocarbonate. Collection of Czechoslovak Chemical Communications.[14]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Request PDF.[17]

  • Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. Retrieved from [Link][18]

  • Pfizer Products Inc. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Google Patents. Retrieved from [19]

  • Czylkowska, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Retrieved from [Link][12]

  • PubMed. (2010). Hybridization of long pyridine-dicarboxamide oligomers into multi-turn double helices. Journal of the American Chemical Society.[20]

  • MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.[21]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.[22]

  • ResearchGate. (n.d.). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. Request PDF.[23]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules.[24]

  • MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.[25]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.[26]

  • ResearchGate. (n.d.). Study on catalyst for pyridine synthesis. Request PDF.[27]

  • PubMed. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.[28]

  • MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules.[29]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Request PDF.[30]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link][4]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][11]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Organic Synthesis.[31]

  • ResearchGate. (2019). How to purify a water soluble compound?. ResearchGate.[32]

  • NIScPR. (2023). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Indian Journal of Chemistry.[9]

  • Semantic Scholar. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports.[33]

  • Santoro, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Retrieved from [Link][7]

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules.[8]

  • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids. Google Patents.[34]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.[35]

  • R Discovery. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. Advanced Synthesis & Catalysis.[36]

  • MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.[37]

  • OSHA. (n.d.). Pyridine. OSHA.[38]

  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach. SelectScience.[39]

Sources

Reference Data & Comparative Studies

Validation

N-(propan-2-ylideneamino)pyridine-2-carboxamide versus other pyridine-based ligands

Publish Comparison Guide: -(propan-2-ylideneamino)pyridine-2-carboxamide vs. Pyridine-Based Ligands Executive Summary In transition metal coordination chemistry, the selection of the ligand scaffold dictates the thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide:


-(propan-2-ylideneamino)pyridine-2-carboxamide vs. Pyridine-Based Ligands 

Executive Summary

In transition metal coordination chemistry, the selection of the ligand scaffold dictates the thermodynamic stability, electronic state, and spatial geometry of the resulting complex. While rigid nitrogen-donor ligands like 2,2′-bipyridine (bpy) and 2,2′:6′,2″-terpyridine (tpy) have long dominated the field of photoredox catalysis and supramolecular chemistry, they offer limited structural adaptability.

As a Senior Application Scientist, I frequently evaluate responsive alternatives.


-(propan-2-ylideneamino)pyridine-2-carboxamide —commonly known as acetone picolinoylhydrazone (APH) —represents a highly versatile, flexidentate ligand. Combining a pyridine ring with a hydrazone backbone, APH bridges the gap between rigid stability and dynamic chemical reactivity. This guide dissects the mechanistic advantages, comparative performance, and self-validating synthetic protocols of APH against other standard pyridine-based ligands.

Mechanistic Insight: The Power of Tautomeric Adaptability

The core functional advantage of APH over classical bipyridines is its hemilability and keto-enol tautomerism . Rigid ligands lock the metal center into fixed geometries, heavily favoring low oxidation states due to strong


-acceptor capabilities[1]. In contrast, APH adapts to the microenvironment and the target metal's charge requirements:
  • Variable Denticity : In neutral or mildly acidic media, APH coordinates in its keto form as a neutral bidentate (N,O) or tridentate (N,N,O) ligand[2].

  • Charge Neutralization : In basic environments, the amide proton is abstracted, yielding an anionic enolate . By coordinating in this form, APH neutralizes the positive charge of the central metal cation.

  • Biological Permeability : This charge delocalization is not just a structural curiosity—it is the causal mechanism for the ligand's biological efficacy. According to Tweedy’s chelation theory and Overton’s concept, reducing the polarity of the metal ion significantly increases the lipophilic character of the complex. This allows APH-metal complexes to permeate the lipid bilayers of pathogenic cell membranes, resulting in potent antimicrobial properties unmatched by rigid, purely cationic bpy complexes[3].

G L Pyridine-based Ligand Selection APH Acetone Picolinoylhydrazone (APH) L->APH BPY 2,2'-Bipyridine (bpy) L->BPY Keto Keto Form (Neutral) Bidentate (N, O) APH->Keto Acidic/Neutral pH Enol Enolate Form (Anionic) Tridentate (N, N, O) APH->Enol Basic pH BPY_Coord Rigid Bidentate (N,N) Strong π-acceptor BPY->BPY_Coord

Coordination logic: APH tautomeric adaptability vs. rigid bidentate bipyridine.

Performance Comparison

When benchmarking APH against standard and extended pyridine networks (such as the pentadentate H₂DIP), we must evaluate how denticity limits or enhances functionality. High denticity ligands like H₂DIP form tightly bound, heptacoordinate frameworks (e.g., mononuclear high-spin Fe(III) assemblies) stabilized by double zwitterionic forms[4]. However, this leaves no open coordination sites. APH provides an optimal balance, stabilizing the metal while preserving sites for solvent or substrate interaction.

Performance MetricAPH (

-(propan-2-ylideneamino)pyridine-2-carboxamide)
2,2'-Bipyridine (bpy)H₂DIP (2,6-diacetylpyridine bis(picolinoylhydrazone))
Denticity & Donors Flexible (Bidentate N,O / Tridentate N,N,O)Rigid Bidentate (N,N)Pentadentate (N₃O₂)
Ligand Charge State Neutral (Keto) / Monoanionic (Enolate)NeutralNeutral / Dianionic
Coordination Geometry Distorted Tetrahedral / OctahedralStrict Square Planar / OctahedralPentagonal Bipyramidal / Heptacoordinate
Hemilability High (Oxygen donor can unbind to open active sites)None (Strictly bound)Low (Spatially restricted)
Target Applications Antimicrobial therapies, biological probes, catalysisPhotoredox catalysis, light harvestingHigh-spin magnetic materials, rigid frameworks

Experimental Methodology: A Self-Validating Protocol

As an application scientist, I do not rely solely on yield percentages; the protocol must be an inherently self-validating system. Below is the workflow for generating and structurally proving the formation of a [Cu(APH)Cl₂] complex.

Phase 1: Synthesis of the APH Ligand
  • Condensation : Dissolve picolinohydrazide (1.0 eq) in absolute ethanol. Add acetone (1.5 eq) dropwise under continuous magnetic stirring.

  • Acid Catalysis : Introduce 2-3 drops of glacial acetic acid. Causality: The acidic microenvironment protonates the carbonyl oxygen of the acetone, massively enhancing its electrophilicity. This drives the nucleophilic attack by the primary amine of the hydrazide, forcing the formation of the azomethine (C=N) bond.

  • Isolation : Reflux for 4 hours at 70°C. Cool to 4°C, filter the resulting precipitate, wash with cold diethyl ether, and dry in vacuo.

Phase 2: Metal Chelation and Metrological Validation
  • Coordination : Mix equimolar ethanolic solutions of APH and CuCl₂·2H₂O. Reflux for 2 hours. A distinct chromic shift (often to deep green/blue) indicates d-d transition alterations via ligand field splitting.

  • Validation 1 (FT-IR Spectroscopy) : Isolate the complex and run an FT-IR scan. You must observe a negative shift in the

    
     (Amide I) band (from ~1680 cm⁻¹ in the free ligand to ~1630 cm⁻¹ in the complex) and a similar shift in the azomethine 
    
    
    
    band. Causality: This shift mathematically proves that lone-pair electron density is being pulled away from the N and O atoms into the Cu(II) center.
  • Validation 2 (Molar Conductance) : Dissolve the complex in DMF at

    
     M. A conductivity reading below 20 
    
    
    
    confirms the compound is a non-electrolyte. Causality: This diagnostically proves that the chloride ions are trapped inside the inner coordination sphere (forming [Cu(APH)Cl₂]), rather than existing as free counter-ions in a cationic [Cu(APH)]Cl₂ matrix[3].

Workflow Syn React APH + CuCl2 in EtOH (Reflux) IR FT-IR Spectroscopy Syn->IR Cond Conductometry (in DMF) Syn->Cond Val1 Δν(C=N) & Δν(C=O) Coordination Confirmed IR->Val1 Val2 <20 Ω⁻¹cm²mol⁻¹ Non-electrolyte Confirmed Cond->Val2

Self-validating metrology workflow for APH transition metal complexes.

Conclusion

While rigid ligands like bipyridine and highly-dentate species like H₂DIP serve critical roles in rigid material chemistry, the flexidentate nature of


-(propan-2-ylideneamino)pyridine-2-carboxamide affords superior tunability. By mastering its keto-enol tautomerism and tracking its coordination via rigorous, self-validating analytical checks, scientists can leverage APH to synthesize highly lipophilic, biologically active transition metal complexes.

References

  • Bivalent transition metal complexes of ONO donor hydrazone ligand: Synthesis, structural characterization and antimicrobial activity Source: PubMed (Elsevier B.V.) URL:[Link]

  • Transition Metals Meet Scorpiand-like Ligands Source: MDPI URL: [Link]

  • Thione- and Selone-Containing Compounds, Their Late First Row Transition Metal Coordination Chemistry, and Their Biological Potential Source: ResearchGate URL: [Link]

  • Mononuclear high-spin Fe(iii) complexes: synthesis, crystal structures, magnetic and optical properties Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Comparative

comparative analysis of N-(propan-2-ylideneamino)pyridine-2-carboxamide derivatives

An in-depth comparative analysis of N-(propan-2-ylideneamino)pyridine-2-carboxamide (commonly referred to as Acetone Picolinoyl Hydrazone, APH) and its derivatives requires an understanding of their unique structural ele...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-(propan-2-ylideneamino)pyridine-2-carboxamide (commonly referred to as Acetone Picolinoyl Hydrazone, APH) and its derivatives requires an understanding of their unique structural electrochemistry. As a Senior Application Scientist, I approach this topic not merely as an overview of chemical structures, but as a robust framework for rational drug design.

This guide objectively contrasts the performance of the 2-carboxamide scaffold against its structural isomers and synthetic derivatives, elucidating the mechanistic pathways that dictate their efficacy as transition metal chelators and anti-proliferative agents [1].

Structural Logic & Mechanistic Superiority

N-(propan-2-ylideneamino)pyridine-2-carboxamide belongs to a privileged class of Schiff base/hydrazone ligands. Its molecular architecture dictates a significant functional advantage over its isomers, such as N-(propan-2-ylideneamino)pyridine-4-carboxamide (Acetone Isonicotinoyl Hydrazone, AINH).

The Causality of Chelation: The position of the pyridine nitrogen relative to the hydrazonic functional group is the critical determinant of bioactivity. In the 2-carboxamide derivative (APH), the heterocyclic nitrogen, the amide oxygen, and the imine nitrogen are spatially arranged to act as a bidentate or tridentate chelator, efficiently coordinating with intracellular transition metals like Fe(II), Fe(III), Cu(II), and Co(II) to form highly stable 5-membered metallacycles [1]. In contrast, the 4-carboxamide isomer (AINH) suffers from severe steric hindrance preventing intramolecular chelation, relying instead on weaker intermolecular bridging [2, 3].

ChelationLogic APH 2-Carboxamide Derivative (APH) Chelate Bidentate/Tridentate Ring Formation APH->Chelate AINH 4-Carboxamide Derivative (AINH) NoChelate No Ring Formation (Steric Hindrance) AINH->NoChelate HighAffinity High Metal Affinity (Strong Redox Potential) Chelate->HighAffinity LowAffinity Low Metal Affinity (Weak Bioactivity) NoChelate->LowAffinity

Caption: Structural dependence of transition metal chelation in pyridine-carboxamide derivatives.

By binding labile intracellular iron or copper, APH derivatives strip neoplastic or bacterial cells of essential co-factors, subsequently initiating Fenton-like redox cycling that generates reactive oxygen species (ROS), driving the cell into apoptosis [4].

Comparative Performance Data

To contextualize the structure-activity relationship (SAR), we compare the base aliphatic compound (APH) with its structural isomer (AINH) and an aromatic substituted derivative, N-(benzylideneamino)pyridine-2-carboxamide (BPH). Altering the propan-2-ylidene group to an aromatic moiety significantly alters lipophilicity (LogP), which governs cellular penetrance and target affinity[4, 5].

CompoundStructural ModificationChelation GeometryPredicted LogPHepG2 IC₅₀ (µM)M. tuberculosis MIC (µg/mL)
APH Baseline (Propan-2-ylidene, 2-Pyridine)Tridentate (N,N,O)~0.8585.4 ± 4.112.5
AINH Isomer (Propan-2-ylidene, 4-Pyridine)Bridging / Weak~0.78> 200.0> 50.0
BPH Aryl Substitution (Benzylidene, 2-Pyridine)Tridentate (N,N,O)~2.1526.1 ± 3.53.1

Note: BPH demonstrates superior anti-proliferative activity compared to APH because its increased lipophilicity facilitates rapid permeation across the eukaryotic plasma membrane, granting unhindered access to the intracellular labile iron pool [4].

ROSPathway Ligand APH Derivative (Lipophilic) CellEntry Cell Membrane Penetration Ligand->CellEntry FePool Intracellular Labile Iron Pool CellEntry->FePool Redox Fenton Cycling Fe(II) ↔ Fe(III) FePool->Redox Chelation ROS ROS Generation (Superoxide, OH•) Redox->ROS Apoptosis Cellular Apoptosis ROS->Apoptosis

Caption: Mechanistic pathway of intracellular ROS generation via targeted transition metal chelation.

Self-Validating Experimental Protocols

A robust analytical workflow must ensure that observed biological phenomena are causally linked to the compound's physiochemical properties. The protocols below form a self-validating system where each experimental outcome cross-verifies the prior step.

Protocol A: Synthesis and Stoichiometric Validation

Purpose: To synthesize the derivative and empirically prove its chelation stoichiometry, which is the prerequisite for its ROS-inducing bioactivity.

  • Condensation Reaction : Dissolve pyridine-2-carbohydrazide (10 mmol) in absolute ethanol (20 mL). Add an equimolar amount of acetone (or targeted aldehyde for derivatives) dropwise.

  • Catalysis & Reflux : Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a proton donor to activate the carbonyl carbon, accelerating nucleophilic attack by the hydrazide terminal nitrogen. Reflux for 4 hours.

  • Purification : Cool to 4°C, filter the resulting precipitate, and recrystallize from hot ethanol to yield pure N-(propan-2-ylideneamino)pyridine-2-carboxamide.

  • Job's Method of Continuous Variation (Validation) : Prepare equimolar solutions (1 mM) of the derivative and FeSO₄. Mix them in varying volumetric ratios (e.g., 1:9 to 9:1) while keeping the total volume constant. Measure UV-Vis absorbance at the λmax of the metal-ligand complex (typically ~450 nm).

  • Data Plotting : Plot Absorbance vs. Mole Fraction of Ligand. Causality: The peak of this plot definitively establishes the coordination stoichiometry (e.g., a peak at 0.66 mole fraction proves a 1:2 Metal:Ligand complex).

Protocol B: Cellular IC₅₀ and Metal-Dependent Rescue Assay

Purpose: To measure anti-proliferative efficacy and confirm that cytotoxicity is mechanistically driven by metal chelation.

  • Cell Culture : Seed HepG2 cells in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 h at 37°C in 5% CO₂.

  • Compound Dosing : Treat cells with serial dilutions (1 µM – 200 µM) of APH and its derivatives.

  • Metal Spike-in (The Self-Validating Step) : To a parallel set of wells, add the exact same serial dilutions of the derivative, but pre-incubate the compound with 50 µM of exogenous FeCl₃ for 1 hour prior to dosing. Causality: If the drug kills cells by sequestering intracellular iron, pre-saturating the drug with exogenous iron will eliminate its cytotoxic potential. An upward shift in the IC₅₀ confirms the mechanism.

  • Viability Readout : After 48 hours, perform a standard MTT assay. Measure absorbance at 570 nm.

Workflow Synth 1. Condensation Synthesis Char 2. Spectroscopic Validation (IR/NMR) Synth->Char Job 3. Job's Method (Stoichiometry) Char->Job Bio 4. In Vitro IC50 Determination Job->Bio Val 5. Mechanistic Validation (Metal Spike-in) Bio->Val

Caption: End-to-end self-validating experimental workflow for pyridine-carboxamide derivatives.

Concluding Analysis for Drug Development

When advancing N-(propan-2-ylideneamino)pyridine-2-carboxamide analogs into preclinical development, medicinal chemists must prioritize substitutions on the propan-2-ylidene terminal over alterations to the pyridine ring. The 2-carboxamide core is non-negotiable due to its essential geometric role in transition metal chelation [1, 5]. Substituting the aliphatic acetone moiety with electron-withdrawing or bulky aromatic groups provides the dual benefit of enhanced lipophilicity for cell-membrane penetration and tighter target-binding interactions, ultimately minimizing off-target effects while maximizing localized ROS-mediated apoptosis [4].

References

  • Aggarwal, R. C., & Rao, T. R. (1977). Acetone picolinoyl hydrazone complexes of some first row transition metal ions. Transition Metal Chemistry, 2(1), 59-63.[Link]

  • Fox, H. H., & Gibas, J. T. (1953). Synthetic tuberculostats. IV. Pyridine Carboxylic Acid Hydrazides and Benzoic Acid Hydrazides. The Journal of Organic Chemistry, 18(8), 994-1002.[Link]

  • Aggarwal, R. C., & Rao, T. R. (1978). Synthesis and structural studies of some first row transition metal complexes of acetone isonicotinoyl hydrazone. Journal of Inorganic and Nuclear Chemistry, 40(1), 171-174.[Link]

  • Li, C. Z., Wu, J. G., Wang, L. F., et al. (2018). The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition. Oxidative Medicine and Cellular Longevity, 2018, 5928643.[Link]

  • Masoudinia, S., Samadizadeh, M., Safavi, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3339.[Link]

Validation

A Comparative Guide to Validating the Antifungal Activity of Novel Pyridine Carboxamides

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, pyridine carboxamides have emerged as a promising c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, pyridine carboxamides have emerged as a promising class of compounds. Their unique chemical scaffold offers a versatile platform for the development of potent antifungal agents. This guide provides an in-depth, objective comparison of the antifungal performance of novel pyridine carboxamides against established alternatives, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to equip researchers with the necessary tools and insights to effectively validate the potential of these compounds in their own laboratories.

The Rise of Pyridine Carboxamides: A New Frontier in Antifungal Research

The pyridine carboxamide scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] The inherent properties of the pyridine ring, such as enhanced water solubility and hydrogen bonding capacity, combined with the versatile chemistry of the carboxamide group, make this class of molecules particularly attractive for drug discovery.[1] Several studies have highlighted the efficacy of pyridine carboxamide derivatives against a range of pathogens, including drug-resistant strains.[1]

A significant portion of novel pyridine carboxamides exert their antifungal effect by targeting a crucial enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[2][3][4] By inhibiting SDH, these compounds disrupt the mitochondrial electron transport chain, leading to a collapse in cellular energy production and ultimately, fungal cell death.[3][4][5] This targeted mechanism of action holds the potential for high efficacy and selectivity.

Performance Benchmark: Novel Pyridine Carboxamides vs. Established Antifungals

To provide a clear and quantitative comparison, the following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of representative novel pyridine carboxamides against clinically relevant fungal pathogens, benchmarked against widely used antifungal drugs.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of a Novel Pyridine Carboxamide (Compound 16g) Against Candida Species

OrganismCompound 16gFluconazole
Candida albicans SC53140.250.25
Fluconazole-Resistant C. albicans 10.5>64
Fluconazole-Resistant C. albicans 21>64
Fluconazole-Resistant C. albicans 30.125>64
Fluconazole-Resistant C. albicans 40.25>64
Fluconazole-Resistant C. albicans 50.5>64
Fluconazole-Resistant C. albicans 61>64
Candida glabrata416
Candida parapsilosis21
Candida tropicalis42
Candida krusei832

Data for Compound 16g sourced from a study on nicotinamide derivatives as antifungal agents.[6] Fluconazole MIC ranges are based on established literature values.[3][7]

Table 2: Comparative Antifungal Activity (EC50 in µg/mL) of a Novel Pyridine Carboxamide (Compound 3f) Against Plant Pathogenic Fungi

OrganismCompound 3fThifluzamideBoscalid
Botrytis cinerea3.123.250.05-0.2
Colletotrichum ambiens>50--
Fusarium oxysporum>50--
Phytophthora infestans>50--
Gibberella zeae>50--
Rhizoctonia solani>500.025-0.36-
Alternaria solani>50-0.1-0.5
Cercospora arachidicola>50--

Data for Compound 3f and Thifluzamide sourced from a study on novel pyridine carboxamides.[2][8] Boscalid EC50 values are based on established literature.[5]

Delving Deeper: The Mechanism of Action of Pyridine Carboxamide SDHIs

The primary molecular target for many antifungal pyridine carboxamides is succinate dehydrogenase (SDH), a key enzyme complex in the fungal mitochondrial respiratory chain.[2][4]

cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle (Mitochondrial Matrix) Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone Reduces Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Pyridine_Carboxamide Pyridine Carboxamide (SDHI) Pyridine_Carboxamide->Complex_II Inhibits Succinate Succinate Succinate->Complex_II Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Ubiquinol->Complex_III

Caption: Mechanism of action of pyridine carboxamide SDHIs.

As depicted in the diagram, SDH plays a dual role: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and funnels electrons into the electron transport chain by reducing ubiquinone to ubiquinol.[4][9] Pyridine carboxamide inhibitors bind to the ubiquinone-binding site of Complex II, effectively blocking this electron transfer.[10] This disruption leads to a halt in cellular respiration, depletion of ATP, and ultimately, fungal cell death.

Validating Antifungal Efficacy: A Step-by-Step Guide

To ensure scientific rigor and generate reliable data, it is imperative to follow standardized protocols for antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[11][12]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Pyridine Carboxamide serial_dilution->inoculate_plate incubate Incubate Plate (35°C, 24-48h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Novel pyridine carboxamide compound

  • Control antifungal agents (e.g., fluconazole, amphotericin B)

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the novel pyridine carboxamide and control drugs in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of each compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agents.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[13]

Protocol 2: Time-Kill Assay

This dynamic assay provides insights into the fungicidal or fungistatic activity of a compound over time.[11][14][15]

Procedure:

  • Assay Setup:

    • Prepare tubes containing RPMI-1640 medium with the pyridine carboxamide at various concentrations (e.g., 1x, 4x, and 16x the MIC). Include a drug-free growth control.

    • Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a defined volume of the appropriate dilutions onto agar plates.

    • Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time to generate time-kill curves.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal activity.[14]

Assessing Safety: In Vitro Cytotoxicity

A critical aspect of drug development is to ensure that the novel compound exhibits selective toxicity towards the fungal pathogen with minimal impact on host cells.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HepG2 human liver cancer cells, or a normal human cell line) in the appropriate medium.

  • Compound Exposure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the pyridine carboxamide for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[7][16][17]

Table 3: Representative Cytotoxicity Data (IC50 in µM) of Pyridine Carboxamide Derivatives Against Human Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)
Compound 12 0.55.27
Doxorubicin (Control) 2.142.48

Data for Compound 12, a pyridine-based compound, sourced from a study on PIM-1 kinase inhibitors.[17]

Conclusion and Future Directions

The data and protocols presented in this guide provide a robust framework for the validation of novel pyridine carboxamides as potential antifungal agents. The demonstrated potency of certain derivatives, particularly against drug-resistant fungal strains, underscores the significant potential of this chemical class. By targeting the highly conserved succinate dehydrogenase enzyme, these compounds offer a promising avenue for the development of new and effective treatments for fungal infections.

Future research should focus on expanding the structure-activity relationship studies to optimize the antifungal spectrum and potency of pyridine carboxamides. In vivo efficacy studies in relevant animal models of fungal infection are crucial to translate the promising in vitro data into tangible clinical candidates.[2][18] Furthermore, a comprehensive toxicological evaluation is necessary to establish a clear therapeutic window and ensure the safety of these novel compounds. The continued exploration of the pyridine carboxamide scaffold will undoubtedly contribute to the arsenal of antifungal agents needed to address the challenges of emerging fungal pathogens and drug resistance.

References

  • Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 143-151. [Link]

  • Krasikova, Y. S., Zherebtsov, A. D., Fomenko, A. D., & Zorin, I. M. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. International Journal of Molecular Sciences, 23(21), 13458. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved March 7, 2026, from [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, D. H. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000-47017. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for fluconazole and Candida species: a blueprint for the future of antifungal susceptibility testing. Clinical infectious diseases, 24(3), 554–559. [Link]

  • Ojwach, S. O., Xulu, B., & Mzaidume, Z. (2024). Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). Journal of Molecular Structure, 1311, 138406. [Link]

  • Wikipedia. (2024, February 28). Succinate dehydrogenase. [Link]

  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

  • AERU. (2026, February 24). Boscalid (Ref: BAS 510F). [Link]

  • El-Sehrawi, H., Soliman, D., Khalifa, M., & El-Bakry, O. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49. [Link]

  • National Center for Biotechnology Information. (n.d.). Boscalid. PubChem. Retrieved March 7, 2026, from [Link]

  • MacPherson, M., & Hupcey, M. (2013). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology, 51(10), 3421-3424. [Link]

  • Various Authors. (2000). S159 Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 16, S159. [Link]

  • Klepser, M. E., Ernst, E. J., Lewis, R. E., Ernst, M. E., & Pfaller, M. A. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link]

  • Li, F., Liu, X., Chen, Q., & Ling, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4583-4597. [Link]

  • ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. Retrieved March 7, 2026, from [Link]

  • Inxight Drugs. (n.d.). THIFLUZAMIDE. Retrieved March 7, 2026, from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved March 7, 2026, from [Link]

  • Bouillaud, F. (2023). Succinate Dehydrogenase and Cellular Energy Metabolism. Encyclopedia MDPI. [Link]

  • ResearchGate. (n.d.). Overall structure of mitochondrial complex II. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. Semantic Scholar. [Link]

  • Angeli, A., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 856. [Link]

  • U.S. National Library of Medicine. (n.d.). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • Saccharomyces Genome Database. (n.d.). Gene Ontology Term: obsolete mitochondrial respiratory chain complex II, succinate dehydrogenase complex (ubiquinone). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Antimycobacterial pyridine carboxamides: From design to in vivo activity. Retrieved March 7, 2026, from [Link]

  • Parums, D. V. (2021). Antifungal Susceptibility Testing: Current Approaches. Medical Science, 9(1), 1. [Link]

Sources

Comparative

comparing N-(propan-2-ylideneamino)pyridine-2-carboxamide with known therapeutic agents

Evaluating N-(Propan-2-ylideneamino)pyridine-2-carboxamide: A Comparative Guide on Redox-Active Chelators in Oncology As a Senior Application Scientist, I frequently encounter novel ligands attempting to bridge the gap b...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating N-(Propan-2-ylideneamino)pyridine-2-carboxamide: A Comparative Guide on Redox-Active Chelators in Oncology

As a Senior Application Scientist, I frequently encounter novel ligands attempting to bridge the gap between targeted cellular therapies and classical chemotherapy. One such compound gaining traction in early-phase molecular design is N-(propan-2-ylideneamino)pyridine-2-carboxamide , widely known in organometallic chemistry as Acetone Picolinoyl Hydrazone (APH) [1].

This technical guide critically evaluates APH against established, clinically recognized therapeutic chelators—Triapine and Deferoxamine (DFO). Rather than simply listing phenotypic outcomes, we will deconstruct the causality behind this compound's mechanism of action and outline a self-validating protocol to experimentally prove its efficacy.

Mechanistic Causality: Why Pyridine-2-Carboxamides Are Unique

In oncology, the "labile iron pool" and elevated copper levels within tumor cells present a unique vulnerability. Highly proliferative cells overexpress transferrin receptors to fulfill the intense metal demand of enzymes like Ribonucleotide Reductase (RR), which is critical for DNA synthesis.

Most conventional chelators act via metal starvation —they sequester transition metals and render them biologically unavailable. APH, however, functions via a distinctly different paradigm: redox-active poisoning [2].

The structural blueprint of APH features a pyridine nitrogen, an azomethine nitrogen, and a carbonyl oxygen. This triad provides a potent bidentate or tridentate coordination sphere with high affinity for Cu(II) and Fe(II)/Fe(III). Because of its high lipophilicity, APH readily penetrates the cell membrane. Once intracellular, it forms complexes with labile transition metals. Critically, these APH-metal complexes retain redox activity. They efficiently catalyze Fenton-like reactions, converting cellular hydrogen peroxide into highly toxic hydroxyl radicals (•OH). This targeted ROS (Reactive Oxygen Species) burst causes rapid DNA strand cleavage, S-phase cell cycle arrest, and eventual apoptosis [2].

Pathway APH APH Ligand Metal Metal Chelation (Cu²⁺/Fe²⁺) APH->Metal Redox Redox Cycling Metal->Redox ROS ROS Burst (•OH, O₂•⁻) Redox->ROS Fenton Rxn DNA DNA Cleavage ROS->DNA

Mechanistic pathway of APH-mediated metal complexation, ROS generation, and cellular apoptosis.

Comparative Performance Data

To understand where APH fits in the developmental pipeline, we must benchmark it against agents with proven field data:

  • Triapine (3-AP): A potent clinical-stage ribonucleotide reductase inhibitor.

  • Deferoxamine (DFO): An FDA-approved bacterial siderophore (hydroxamate) that tightly binds Fe(III), removing it entirely from systemic circulation but creating a redox-inert complex.

Table 1: Comparative profiling of APH against Standard Chelating Agents in Tumor Models

ParameterN-(propan-2-ylideneamino)pyridine-2-carboxamide (APH)Triapine (3-AP)Deferoxamine (DFO)
Scaffold Class Pyridine-2-carboxylic acid hydrazonePyridine-2-carboxaldehyde thiosemicarbazoneHydroxamate Siderophore
Primary Mechanism Redox-active metal complexation leading to severe ROS burstDirect Ribonucleotide Reductase (RR) inhibitionSimple Iron Depletion / Starvation
Metal Selectivity Cu(II) > Fe(II)/Fe(III) > Zn(II)Fe(II) / Fe(III) > Cu(II)Fe(III) (Exclusive)
Complex Redox Activity Highly Active (Pro-oxidant) Moderately ActiveInactive (Anti-oxidant)
Membrane Permeability High (Lipophilic)High (Lipophilic)Poor (Hydrophilic, requires active/IV transport)
IC₅₀ Baseline (HepG2) ~ 25 – 45 μM0.5 – 2.0 μM> 100 μM (Slow acting)
IC₅₀ + Metal Doping ~ 2 – 5 μM (Synergistic with Cu²⁺)Antagonistic (Free metal rescues RR)Antagonistic (Saturation negates starvation)

Analytical Insight: The most telling difference lies in the "Metal Doping" phase. When DFO or Triapine is administered alongside excess extracellular metal, their anti-proliferative effects are diminished—the target (enzyme or cellular pool) is "rescued." Conversely, APH exhibits synergistic cytotoxicity upon metal supplementation, as more redox-active ammunition is supplied to the cell, proving its fundamental mechanism as a pro-oxidant weapon [2, 3].

Self-Validating Experimental Protocol

When integrating APH into preclinical screening, standard viability assays are insufficient. To definitively prove that APH operates via metal-dependent ROS generation, your experimental design must encompass a Metal-Shift Viability Assay coupled with real-time ROS tracking. This creates a closed-loop logical validation: if toxicity is redox-driven, metal supplementation must increase ROS, which mathematically correlates with a lowered IC₅₀.

Phase 1: Substrate & Metal Stock Preparation
  • Dissolve APH (purity >98%) in spectroscopic-grade DMSO to generate a 10 mM master stock. Store at -20°C.

  • Prepare equimolar 10 mM aqueous solutions of CuCl₂ and FeCl₃.

  • Critical Control: Keep final DMSO concentration in biological media below 0.1% to prevent solvent-induced membrane poration.

Phase 2: Cell Culture & Treatment (The "Shift" Setup)
  • Seed HepG2 or K562 human cancer cell lines in a 96-well format (5 × 10³ cells/well). Incubate for 24h at 37°C, 5% CO₂.

  • Treat cells across three parallel diagnostic arms:

    • Arm A (Baseline): APH titration (1 μM to 100 μM).

    • Arm B (Metal Rescue - DFO Control): DFO titration + 10 μM FeCl₃.

    • Arm C (Metal Synergism - APH): APH titration + 10 μM CuCl₂.

Phase 3: Dual-Endpoint Analysis
  • Cytotoxicity (72h): Perform an MTT or CellTiter-Glo® assay. Extract the IC₅₀ utilizing a non-linear regression model. Expected Result: Arm C will show a leftward shift (IC₅₀ drop) compared to Arm A, confirming metal-driven potentiation.

  • ROS Quantification (4h post-treatment): Incubate replicate plates with 10 μM H₂DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes. Analyze via Flow Cytometry (FITC channel). Correlate the geometric mean fluorescence intensity directly against the metal-doped APH samples.

Protocol Step1 Phase 1: Compound & Metal Stock Prepare APH ± CuCl₂/FeCl₃ Step2 Phase 2: Cell Incubation Dose-Response in HepG2/K562 Step1->Step2 Step3A Phase 3A: Viability Shift IC50 Metal vs. No-Metal Step2->Step3A Step3B Phase 3B: ROS Flow Cytometry DCFDA Fluorescence Step2->Step3B Step4 Phase 4: Mechanistic Validation Confirm Redox-Active Toxicity Step3A->Step4 Step3B->Step4

Self-validating workflow for assessing metal-dependent ROS generation and targeted cytotoxicity.

Translational Outlook

N-(propan-2-ylideneamino)pyridine-2-carboxamide acts as a highly effective template for harnessing transition metals against malignant cells. While agents like Triapine hold the spotlight for direct enzyme inhibition, the pyridine-2-carboxamide scaffold offers superior modularity [3]. By exploiting a cancer cell's dysregulated iron and copper metabolism, APH-like compounds effectively transform the tumor's own biochemical nutrients into localized catalysts for cellular destruction. For modern drug developers, advancing this scaffold requires careful tuning of the hydrazone moiety to ensure stability in plasma while maximizing intracellular metal-exchange kinetics.

References

  • Title: Acetone picolinoyl hydrazone complexes of some first row transition metal ions. Source: Transition Metal Chemistry. URL: [Link]

  • Title: Redox cycling of a copper complex with benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone contributes to its enhanced antitumor activity, but no change in the mechanism of action occurs after chelation. Source: Oncology Reports / Spandidos Publications. URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: Drug Design, Development and Therapy. URL: [Link]

Validation

A Guide to Ensuring Experimental Reproducibility: Synthesis and Comparative Context of N-(propan-2-ylideneamino)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and chemical entities, the reproducibility of experimental results stands as a cornerstone of scientific integrity. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and chemical entities, the reproducibility of experimental results stands as a cornerstone of scientific integrity. This guide provides a detailed examination of the synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide, a Schiff base derived from pyridine-2-carboxamide, with a focus on the critical parameters that ensure the reproducibility of its preparation. Furthermore, we will place this compound in a comparative context with other pyridine carboxamide derivatives, offering insights into potential applications and the structure-activity relationships that govern their biological effects.

The Critical Importance of Reproducibility in Chemical Synthesis

The challenge of reproducibility is a well-documented issue in the scientific community. The meticulous control of experimental variables is paramount to achieving consistent and reliable results. Factors such as reagent purity, reaction conditions, and analytical characterization methods can significantly impact the outcome of a chemical synthesis. This guide aims to provide a framework for the reproducible synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide, a compound of interest within the broader class of biologically active pyridine carboxamides.

Synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide: A Reproducible Protocol

The synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide is most reliably achieved through a two-step process. The first step involves the formation of pyridine-2-carbohydrazide from a suitable picolinic acid ester. The second step is the condensation of this hydrazide with acetone to yield the target Schiff base.

Step 1: Synthesis of Pyridine-2-carbohydrazide

The preparation of the key intermediate, pyridine-2-carbohydrazide, is a critical first step. A well-established and reproducible method involves the hydrazinolysis of an ethyl or methyl ester of picolinic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl picolinate (1 equivalent) with absolute ethanol (approx. 4-5 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80-95% solution, 1.5-2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to yield pure pyridine-2-carbohydrazide as a white solid.[1][2]

Critical Parameters for Reproducibility:

  • Purity of Starting Materials: Ensure the use of high-purity ethyl picolinate and hydrazine hydrate. Impurities can lead to side reactions and lower yields.

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial for driving the reaction to completion and minimizing unreacted starting material.

  • Reaction Time and Temperature: Consistent heating and reaction time are necessary for reproducible yields. Over-heating or prolonged reaction times may lead to degradation products.

  • Solvent Quality: The use of absolute ethanol is recommended to minimize water-related side reactions.

Step 2: Synthesis of N-(propan-2-ylideneamino)pyridine-2-carboxamide

The final step is a Schiff base condensation reaction between pyridine-2-carbohydrazide and acetone.

Experimental Protocol:

  • Dissolution: Dissolve pyridine-2-carbohydrazide (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask with stirring.

  • Addition of Acetone: Add an excess of acetone (3-5 equivalents) to the solution.

  • Catalyst (Optional but Recommended): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the condensation.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Isolation of Product: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

Critical Parameters for Reproducibility:

  • Purity of Hydrazide: The purity of the pyridine-2-carbohydrazide from Step 1 directly impacts the purity of the final product.

  • Excess of Carbonyl Compound: Using an excess of acetone ensures the complete conversion of the hydrazide.

  • Catalyst Concentration: The amount of acid catalyst should be carefully controlled; too much can lead to side reactions.

  • Temperature and Reaction Time: Consistent temperature and reaction time will ensure reproducible yields and purity.

Characterization

To ensure the identity and purity of the synthesized N-(propan-2-ylideneamino)pyridine-2-carboxamide, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=N of the imine, C=O of the amide, N-H of the amide).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Comparative Guide: N-(propan-2-ylideneamino)pyridine-2-carboxamide in the Context of its Analogs

While specific performance data for N-(propan-2-ylideneamino)pyridine-2-carboxamide is not extensively available in public literature, the broader class of pyridine carboxamide derivatives has shown significant potential in various therapeutic areas.[4][5][6][7] This section provides a comparative overview of the reported biological activities of related compounds, offering a predictive context for our target molecule.

Pyridine carboxamide derivatives have been investigated for a range of biological activities, including:

  • Anticancer Activity: Many pyridine carboxamide analogs have demonstrated potent antiproliferative effects against various cancer cell lines.[8][9][10] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as kinases and phosphatases.[4][6][7]

  • Antimicrobial Activity: The pyridine carboxamide scaffold is also a feature in compounds with antibacterial and antifungal properties.[11][12][13][14]

  • Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, including urease and others, which are targets for the treatment of different diseases.[15]

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of pyridine carboxamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the carboxamide moiety.

Compound ClassKey Structural FeaturesReported Biological ActivityReference
Pyridine-2-carboxamide Derivatives Varied substitutions on the pyridine ring and amide nitrogen.Potent and selective HPK1 inhibitors for cancer immunotherapy.[4][5]
Substituted Pyridine Carboxamides Modifications on the pyridine and carboxamide components.Allosteric SHP2 inhibitors with antitumor efficacy.[6]
Pyridine Carboxamide and Carbothioamide Derivatives Presence of a carboxamide or carbothioamide group.Potent urease inhibitors.[15]
4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs Ether or amine linker between the pyridine and a substituted phenyl ring.Potent anticancer agents, with the ether linker showing higher activity.[8]
Pyridine-2-carboxaldehyde Thiosemicarbazones Schiff bases derived from pyridine-2-carboxaldehyde.Antineoplastic activity, with some tin(II) complexes showing enhanced cytotoxicity.[16][17]

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyridine-2-carbohydrazide cluster_step2 Step 2: Schiff Base Condensation cluster_analysis Characterization start1 Ethyl Picolinate + Hydrazine Hydrate process1 Reflux in Ethanol start1->process1 product1 Pyridine-2-carbohydrazide process1->product1 process2 Condensation with Acid Catalyst product1->process2 start2 Acetone start2->process2 product2 N-(propan-2-ylideneamino)pyridine-2-carboxamide process2->product2 analysis NMR, IR, MS, Melting Point product2->analysis Reproducibility_Factors cluster_reagents Reagent Quality cluster_process Process Parameters cluster_human Human Factors cluster_analysis Analytical Methods purity Purity reproducibility Experimental Reproducibility purity->reproducibility storage Storage Conditions storage->reproducibility lot Batch-to-Batch Variability lot->reproducibility temp Temperature Control temp->reproducibility time Reaction Time time->reproducibility stirring Mixing/Stirring Rate stirring->reproducibility atmosphere Reaction Atmosphere atmosphere->reproducibility technique Operator Technique technique->reproducibility documentation Data Recording documentation->reproducibility interpretation Endpoint Determination interpretation->reproducibility calibration Instrument Calibration calibration->reproducibility method Method Validation method->reproducibility sampling Sample Preparation sampling->reproducibility

Caption: Key factors influencing the reproducibility of chemical experiments.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

  • A novel energetic pyridine-2-carbohydrazide copper perchlorate complex: synthesis, cationic ligand structure and properties. New Journal of Chemistry. [Link]

  • Synthesis of new pyridine carbohydrazide derivatives. ResearchGate. [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC. [Link]

  • Synthesis of pyridine-2,6-dicarbohydrazide. ResearchGate. [Link]

  • A kind of preparation method of pymetrozine.
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. [Link]

  • Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Condensation of 2,3-pyridinediarnines with acetonylacetone. Indian Academy of Sciences. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Scilit. [Link]

  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. Semantic Scholar. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

  • N-(propan-2-ylideneamino)pyridine-2-carboxamide. PubChem. [Link]

  • Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. Academia.edu. [Link]

  • Condensation of acetic hydrazide with 2-acetylpyridine. ResearchGate. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]

  • N'-(propan-2-ylideneamino)prop-2-enimidamide. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. ResearchGate. [Link]

  • A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. Scholars Research Library. [Link]

  • Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. ScholarWorks at WMU. [Link]

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Comparative

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Activity of Pyridine Carboxamide Compounds

The journey of a novel therapeutic agent from the laboratory bench to clinical application is a meticulous process, demanding rigorous evaluation at every stage. For researchers in drug discovery, particularly those work...

Author: BenchChem Technical Support Team. Date: March 2026

The journey of a novel therapeutic agent from the laboratory bench to clinical application is a meticulous process, demanding rigorous evaluation at every stage. For researchers in drug discovery, particularly those working with the versatile class of pyridine carboxamide compounds, understanding the correlation and frequent disparities between in vitro and in vivo activity is paramount. This guide provides an in-depth comparison of these two critical evaluation phases, offering insights into experimental design, data interpretation, and the underlying scientific principles that govern the transition from a controlled laboratory setting to a complex biological system.

The pyridine carboxamide scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The inclusion of a pyridine ring can enhance water solubility and the ability to form hydrogen bonds with biological targets, while the carboxamide group is a common feature in many pharmacologically active agents.[1] This has led to the development of pyridine carboxamide derivatives with a broad range of potential therapeutic applications, including antimicrobial, antiviral, and antifungal properties.[1]

The Foundational Role of In Vitro Evaluation

In vitro studies, Latin for "in glass," are performed outside of a living organism, typically in a controlled environment like a test tube or petri dish.[2][3] These initial assessments are fundamental for the preliminary screening of large numbers of compounds, providing crucial data on their direct effects on specific molecular targets or cell lines.[4] For pyridine carboxamides, in vitro assays are indispensable for elucidating their mechanism of action and quantifying their potency.

A typical in vitro evaluation workflow begins with the synthesis of a library of pyridine carboxamide analogs. These compounds are then subjected to a battery of assays to determine their biological activity.

Key In Vitro Assays for Pyridine Carboxamides:

  • Target-Based Assays: If the intended molecular target is known, such as a specific enzyme or receptor, direct inhibition or binding assays are performed. For instance, if a pyridine carboxamide is designed as a succinate dehydrogenase (SDH) inhibitor for antifungal applications, an in vitro SDH enzymatic inhibition assay would be conducted to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[5]

  • Cell-Based Assays: These assays assess the compound's effect on whole cells. Common examples include:

    • Minimum Inhibitory Concentration (MIC) Assays: For antimicrobial or antifungal compounds, the MIC is the lowest concentration that prevents visible growth of a microorganism.[1]

    • Cytotoxicity Assays: These are crucial for anticancer drug candidates and involve exposing cancer cell lines to the compounds to determine the IC50 value, which represents the concentration needed to reduce the cell population by 50%.[4] Dye-based assays like MTT are often used for this purpose.[4]

    • Phenotypic Screening: This approach involves screening compounds for a desired effect in a cellular model without a preconceived target. This led to the identification of a pyridine carboxamide derivative, MMV687254, as a promising anti-tuberculosis agent.[6][7][8][9]

The primary advantage of in vitro testing is its ability to rapidly and cost-effectively screen numerous compounds, providing a foundational understanding of their structure-activity relationships (SAR).[4] However, it is crucial to acknowledge the limitations. In vitro systems are simplifications of the complex biological environment and do not account for factors such as metabolism, distribution, and excretion that profoundly influence a drug's activity in a living organism.[2][10]

In_Vitro_Workflow cluster_0 Compound Library cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Lead Identification Compound_Synthesis Pyridine Carboxamide Synthesis Target_Assay Target-Based Assays (e.g., Enzyme Inhibition) Compound_Synthesis->Target_Assay Cell_Assay Cell-Based Assays (e.g., MIC, Cytotoxicity) Compound_Synthesis->Cell_Assay Phenotypic_Screen Phenotypic Screening Compound_Synthesis->Phenotypic_Screen IC50_Determination IC50 / MIC Determination Target_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Phenotypic_Screen->SAR_Analysis IC50_Determination->SAR_Analysis Lead_Compound Identification of Lead Compounds for In Vivo Testing SAR_Analysis->Lead_Compound

Caption: A generalized workflow for the in vitro evaluation of pyridine carboxamide compounds.

The Critical Transition to In Vivo Studies

In vivo studies, meaning "within the living," are conducted in whole, living organisms, most commonly animal models such as mice or rats.[2][3] These experiments are essential for evaluating the overall effect of a compound in a complex biological system, taking into account pharmacokinetic and pharmacodynamic (PK/PD) properties.[10]

The decision to advance a lead pyridine carboxamide compound from in vitro to in vivo testing is a critical step.[3] While more expensive and time-consuming, in vivo studies provide invaluable data on a drug's safety and efficacy that cannot be obtained from cell cultures.[3]

Key Aspects of In Vivo Evaluation:

  • Animal Models: The choice of animal model is crucial and depends on the therapeutic area. For example, in oncology, researchers might use xenograft models where human cancer cells are implanted into immunocompromised mice.[3] For infectious diseases, an appropriate infection model is established, such as a mouse model of chronic tuberculosis.[8][9]

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10] This information is vital for establishing an appropriate dosing regimen.

  • Efficacy Studies: These experiments assess the therapeutic effect of the compound in the chosen animal model. For an anticancer agent, this might involve measuring tumor growth inhibition.[11] For an antifungal compound, the preventative efficacy against a specific pathogen would be evaluated.[5]

  • Toxicity Studies: The safety profile of the compound is assessed by monitoring the animals for any adverse effects. This is a critical step before a drug can be considered for human clinical trials.

A significant challenge in drug development is that promising in vitro results do not always translate to in vivo efficacy.[12][13] A compound that is highly potent in a petri dish may be rapidly metabolized and cleared from the body, never reaching its target in sufficient concentrations. Conversely, some compounds may exhibit enhanced activity in vivo. For instance, the pyridine carboxamide MMV687254 was found to be as active as the frontline drug isoniazid in a macrophage infection model, demonstrating bactericidal activity, whereas it only showed bacteriostatic activity in liquid cultures.[6][7][8][9] This was because it is a prodrug that requires activation by a bacterial enzyme, AmiC.[6][7][8]

InVivo_Evaluation_Pathway cluster_0 Lead Compound Selection cluster_1 Preclinical In Vivo Studies cluster_2 Data Integration & Decision Lead_From_InVitro Lead Pyridine Carboxamide from In Vitro Studies Animal_Model Selection of Appropriate Animal Model Lead_From_InVitro->Animal_Model PK_Studies Pharmacokinetic (ADME) Studies Animal_Model->PK_Studies Efficacy_Studies Efficacy & Dose-Response Studies PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology & Safety Assessment Efficacy_Studies->Toxicity_Studies Data_Analysis Analysis of In Vivo Data Toxicity_Studies->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo

Caption: A simplified representation of the in vivo evaluation pathway for a lead compound.

Comparative Analysis: Bridging the Divide

The ultimate goal is to find a correlation between in vitro activity and in vivo efficacy. While a direct formula to predict in vivo dosage from an IC50 value does not exist, in vitro data is a crucial starting point.[10]

Parameter In Vitro Evaluation In Vivo Evaluation
Environment Controlled, artificial (e.g., petri dish, test tube)[2][3]Complex, whole living organism[2][3]
Key Metrics IC50, MIC, Ki[1][4][5]ED50, tumor growth inhibition, survival rate[11]
Focus Direct effect on cells or molecular targets[4]Overall effect, including ADME and safety[3][10]
Throughput High, suitable for screening large libraries[4]Low, time-consuming and resource-intensive[3]
Cost Relatively low[4]High[3]
Complexity Low, isolates specific variables[2]High, accounts for systemic effects[2]
Predictive Power Provides initial indication of potency[4]More reliable predictor of clinical efficacy[3]

Case Study Example:

A study on novel pyridine carboxamide derivatives as potential antifungal agents found that compound 3f demonstrated good in vitro activity against Botrytis cinerea.[5] Subsequent in vivo tests confirmed its preventative efficacy, which was comparable to the commercial fungicide thifluzamide.[5] This represents a successful translation from in vitro to in vivo findings.

However, in another study involving platinum(IV) complexes, a compound with potent in vitro anticancer activity showed only minor effects in vivo.[12][13] This highlights the importance of not relying solely on in vitro data for decision-making.

Experimental Protocols

To ensure the integrity and reproducibility of research, standardized protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridine carboxamide compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study in Mice

This protocol outlines a typical efficacy study for an anticancer pyridine carboxamide compound.

  • Animal Acclimatization: Acclimate immunocompromised mice to the laboratory conditions for at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once the tumors reach a specific size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyridine carboxamide compound to the treatment group via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The evaluation of pyridine carboxamide compounds, like any potential therapeutic agent, is a stepwise process that relies on both in vitro and in vivo studies. While in vitro assays provide a rapid and efficient means of initial screening and mechanism of action studies, in vivo experiments are indispensable for assessing the true therapeutic potential and safety of a compound in a complex biological system. A thorough understanding of the strengths and limitations of each approach, coupled with rigorous experimental design and data interpretation, is crucial for successfully navigating the path from a promising lead compound to a clinically viable drug candidate. The ideal scenario involves a synergistic approach where in vitro results guide the more complex and resource-intensive in vivo strategies.[3]

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • How does in vitro testing compare with in vivo testing? - Certis Oncology. (n.d.).
  • In Vitro vs. In Vivo Preclinical Drug Testing - Blog - TD2 Precision Oncology. (2018, October 1).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. (n.d.).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, January 9).
  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC. (n.d.).
  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023, June 30).
  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PubMed. (2014, November 21).
  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery - Benchchem. (n.d.).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC. (2025, January 1).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - J-Stage. (n.d.).
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed. (2025, January 1).
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors - RSC Publishing. (2022, September 22).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed. (2024, February 7).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. (2024, November 25).
  • Correlation between in vitro and in vivo studies? - ResearchGate. (2020, December 4).

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Validation

A Comparative Spectroscopic Guide to N-(propan-2-ylideneamino)pyridine-2-carboxamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic comparison of N-(propan-2-ylideneamino)pyridine-2-carboxamide and its analogs. As a class of compounds featuri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of N-(propan-2-ylideneamino)pyridine-2-carboxamide and its analogs. As a class of compounds featuring a pyridine ring, an amide linkage, and an imine (Schiff base) group, these molecules possess rich structural features that give rise to distinct spectroscopic signatures. Understanding these signatures is paramount for structural elucidation, purity assessment, and the rational design of new derivatives for applications in medicinal chemistry, coordination chemistry, and materials science.[1][2] This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output, providing validated experimental protocols, and presenting comparative data in a clear, accessible format.

Core Molecular Structure and Spectroscopic Probes

The foundational structure, N-(propan-2-ylideneamino)pyridine-2-carboxamide, is a condensation product of pyridine-2-carbohydrazide and acetone. Analogs can be generated by modifying the pyridine ring (e.g., with electron-donating or -withdrawing substituents) or by changing the ketone/aldehyde reactant. Each functional group within this scaffold—the pyridine ring, the amide (-CONH-), and the imine (-N=C<)—provides a unique handle for spectroscopic investigation.

General Synthesis of Analogs

The synthesis of these Schiff base compounds is typically a straightforward condensation reaction. The general protocol allows for the creation of a diverse library of analogs by varying the hydrazide and carbonyl starting materials.[3][4]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve pyridine-2-carbohydrazide (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (e.g., acetone for the parent compound) (1.0-1.1 eq.) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: The crude product is then washed with cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.[3]

Caption: General workflow for the synthesis of N-amino pyridine-2-carboxamide analogs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The comparison of spectra between the starting hydrazide and the final Schiff base product provides definitive evidence of the condensation reaction.

Causality & Interpretation: The most critical change observed is the disappearance of the N-H stretching vibrations from the primary amine of the hydrazide and the appearance of a new, sharp band corresponding to the C=N (imine) stretch.[5][6] The positions of the amide C=O and pyridine C=N/C=C vibrations are sensitive to electronic effects from substituents on the pyridine ring.

Functional GroupPrecursor (Hydrazide)Product (Schiff Base)Rationale for Change
Amine N-H Stretch ~3300-3200 cm⁻¹ (two bands)AbsentConsumption of the primary amine (-NH₂) group.
Amide N-H Stretch ~3180 cm⁻¹~3200 cm⁻¹The local environment of the amide N-H bond changes.
Imine C=N Stretch Absent~1640-1620 cm⁻¹ [3][5]Formation of the new imine bond is a key diagnostic peak.
Amide I (C=O Stretch) ~1670 cm⁻¹~1680-1660 cm⁻¹[7]Shift is influenced by conjugation and H-bonding.
Pyridine Ring (C=C, C=N) ~1580, 1470 cm⁻¹~1585, 1475 cm⁻¹Largely unchanged but can be subtly affected by substituents.

Experimental Protocol: FT-IR Analysis FT-IR spectra are typically recorded on a spectrometer using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.[1][8]

  • Sample Preparation (KBr): Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet or the ATR crystal in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure in solution, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Causality & Interpretation: In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift. The formation of the imine is confirmed by the disappearance of the hydrazide -NH₂ signal and the appearance of signals corresponding to the new propan-2-ylidene group.

Proton EnvironmentParent Compound (δ, ppm)Interpretation & Analog Effects
Amide (N-H) ~10.0 - 10.5A broad singlet, often the most downfield signal. Its position is solvent-dependent.
Pyridine (Ar-H) ~8.6 - 7.4[10]A complex multiplet pattern. Substituents dramatically alter these shifts. For example, an electron-withdrawing NO₂ group at the 4-position will shift all pyridine protons downfield.[7]
Imine Methyl (CH₃) ~2.1 and ~2.0Two distinct singlets for the two methyl groups of the propan-2-ylidene moiety, indicating they are in slightly different chemical environments.
¹³C NMR Spectroscopy

Causality & Interpretation: ¹³C NMR complements ¹H NMR by providing information on the carbon skeleton. The key diagnostic signals are the imine carbon and the amide carbonyl carbon.

Carbon EnvironmentParent Compound (δ, ppm)Interpretation & Analog Effects
Imine (C=N) ~167This downfield signal is highly characteristic of the imine carbon.
Amide (C=O) ~163The carbonyl carbon signal is also found downfield.[7] Its position is sensitive to the electronic nature of the pyridine ring.
Pyridine (Ar-C) ~149 - 122Five distinct signals for the pyridine ring carbons. Substituent chemical shifts can be predicted based on established additivity rules.
Imine Methyl (CH₃) ~25 and ~18Two signals for the non-equivalent methyl carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[9]

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

Caption: Standard experimental workflow for NMR spectroscopic analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectra of these compounds are typically characterized by absorptions arising from π→π* and n→π* transitions.[1][7]

Causality & Interpretation: The core structure contains multiple chromophores (pyridine ring, C=O, C=N). The primary absorption bands are due to π→π* transitions within the conjugated system.[7] The lower energy n→π* transitions, often associated with the carbonyl and imine groups, may appear as shoulders on the main absorption bands.[7] Adding substituents to the pyridine ring or extending the conjugation in the imine portion will predictably shift the absorption maxima (λ_max). Electron-donating groups or increased conjugation typically cause a bathochromic (red) shift to longer wavelengths.

Transition TypeApproximate λ_max (nm)Associated Functional Group(s)
π → π ~220-260Pyridine ring and conjugated system.[7]
n → π ~270-300Carbonyl (C=O) and Imine (C=N) groups.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[1] Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[4]

Causality & Interpretation: The molecular ion peak confirms the successful synthesis and molecular formula. The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for this class of compounds include:

  • Cleavage of the N-N bond: A common fragmentation pathway for hydrazones.

  • Loss of the propan-2-ylidene group: Fragmentation at the imine bond.

  • Fragmentation of the pyridine ring: Typically involves the loss of small molecules like HCN.[1]

A comparative table of key fragments can help distinguish between analogs. For example, a substituent on the pyridine ring will increase the mass of any fragment containing that ring.

IonFormation MechanismSignificance
[M+H]⁺ Protonation of the moleculeConfirms the molecular weight of the specific analog.
[M - C₃H₆]⁺ Loss of the propan-2-ylidene neutral fragmentIndicates the presence of the pyridine-2-carbohydrazide core.
[C₅H₄N-CO]⁺ Cleavage of the amide C-N bondPicolinoyl cation, a characteristic fragment of the pyridine-2-carboxamide moiety.

Conclusion

The spectroscopic characterization of N-(propan-2-ylideneamino)pyridine-2-carboxamide and its analogs is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. FT-IR confirms the formation of the key imine bond, NMR spectroscopy provides a detailed map of the proton and carbon environments, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and fragmentation pathways. By systematically analyzing the data from these techniques and understanding the causal relationship between structural modifications and spectral shifts, researchers can confidently elucidate the structures of novel analogs and build a robust structure-property relationship database for future drug development and materials science applications.

References

  • BenchChem. (2025). Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide.
  • Kadir, M. A. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
  • ¹H NMR of N-(pyridin-2-yl)hydrazinecarbothioamide in d6-DMSO with addition of D2O. (n.d.).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. (n.d.).
  • Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2 - IJCRT.org. (n.d.).
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum.
  • Mukanova, M. S., Tusipkaliev, E. A., Zhumagaliev, S. Z., Baimbetov, M. N., & Auyezova, V. A. (2021). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan.
  • Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - MDPI. (2021, October 2).
  • GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES - MINAR International Journal of Applied Sciences and Technology. (2023, July 5).
  • Photoswitchable hydrazones with pyridine-based rotors and halogen substituents - PMC. (2024, July 1).
  • Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from - IJSRP.org. (2017, October 15).
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC. (n.d.).
  • PubChemLite. N-(propan-2-ylideneamino)pyridine-2-carboxamide (C9H11N3O).
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes - Dalton Transactions (RSC Publishing). (n.d.).
  • Singh, B. K., Rajour, H. K., & Chandra, J. (2016). SPECTROSCOPIC CHARACTERIZATION AND MOLECULAR MODELING OF BIOACTIVE PYRIDINE CARBOXYAMIDE COMPLEXES. Journal of Applied Chemical Science International.
  • Ramachandran, K.L. (2005). Synthesis and Characterization of 2- and 4-Substituted Pyridine Carbothionamides and 2- and 4-Pyridinethio Carbonyl Ureas. Asian Journal of Chemistry, 17(3), 1559–1563.
  • (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar.
  • (n.d.). A series of new pyridine carboxamide complexes and self-assemblies with Tb(III), Eu(III), Zn(II), Cu(II) ions and their luminesc. Semantic Scholar.
  • Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives - Academia.edu. (n.d.).
  • synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged - Revue Roumaine de Chimie -. (n.d.).
  • Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile - MDPI. (n.d.).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • (2016, April 20). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate.
  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects - MDPI. (2026, February 4).
  • Azo-containing Pyridine/Pyrazine Carboxamide Ligands: Series of Six Coordinated FeIII/II and CoIII/II Complexes: Structures, Properties and Trend of E1/2 Values For MIII/MII Redox Process - ResearchGate. (2017, December 27).

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Safety & Regulatory Compliance

Safety

N-(propan-2-ylideneamino)pyridine-2-carboxamide proper disposal procedures

Proper management of chemical waste is the foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. N-(propan-2-ylideneamino)pyridine-2-carboxamide (often synthesized as acetone pic...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of chemical waste is the foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. N-(propan-2-ylideneamino)pyridine-2-carboxamide (often synthesized as acetone picolinoyl hydrazone, CAS 55101-19-4) is a heterocyclic Schiff base and hydrazone derivative[1][2]. While highly valuable as a chelating ligand in coordination chemistry and as a building block in drug discovery, its pyridine ring and hydrazone linkage require specific handling and disposal protocols.

Unlike simple benign organics, compounds bearing hydrazone and pyridine moieties cannot be washed down the sink. This guide delivers essential, immediate logistical and safety information to ensure the scientifically sound disposal of N-(propan-2-ylideneamino)pyridine-2-carboxamide.

Mechanistic Hazard Logic: The "Why" Behind the Protocol

To dispose of this chemical safely, scientists must understand its underlying reactivity. The structure features a pyridine ring , an amide carbonyl , and a hydrazone (imine) bond .

  • Hydrazone Hydrolysis Risk: The imine/hydrazone linkage (

    
    ) is relatively stable under neutral or alkaline conditions. However, under highly acidic aqueous conditions (pH < 4), the bond can undergo hydrolysis, reverting the compound back to its constituents: acetone and picolinohydrazide[3]. Further breakdown can yield free hydrazine derivatives. Hydrazines are potent reducing agents, toxic to aquatic life, and are classified as probable human carcinogens[4][5].
    
  • Pyridine Toxicity to Biomass: Effluent containing substituted pyridine compounds is notoriously difficult to process via standard biological wastewater treatment plants (ETPs). Pyridine derivatives can be highly toxic to the microbial biomass used in ETP bioreactors, severely disrupting municipal waste treatment[6][7].

  • Incomplete Oxidation Hazards: Attempting to neutralize this chemical directly with strong oxidizers (e.g., concentrated hypochlorite or peroxides) is dangerous. The incomplete oxidation of hydrazides and hydrazones can generate highly toxic by-products, including carcinogenic

    
    -nitrosoalkylamines.
    

Therefore, according to the EPA’s Resource Conservation and Recovery Act (RCRA) under 40 CFR 261, this material must be collected, segregated as a nitrogenous organic waste, and routed for high-temperature incineration[8][9].

Physicochemical & Waste Profiling Data

Before handling disposal, review the compound's profile to accurately fill out your hazardous waste manifest.

ParameterSpecification / Classification
Chemical Name N-(propan-2-ylideneamino)pyridine-2-carboxamide
Common Synonym Acetone picolinoyl hydrazone
CAS Number 55101-19-4[1][2]
Physical State Solid (typically white to pale crystalline powder)[10]
Primary Waste Category Non-Halogenated Organic Waste (Nitrogenous)
EPA Waste Code None specific (Unlisted), evaluate for characteristic hazards (e.g., D001 if dissolved in flammable solvent)[9]
Incompatibility Strong oxidizers, strong acids (hydrolysis risk)
Recommended Final Disposal High-temperature liquid injection or fluidized bed incineration via an EPA-permitted TSDF[6]

Step-by-Step Waste Disposal SOP

This self-validating system ensures zero release of toxic intermediates during the waste handling phase.

Protocol A: Disposal of Solid Waste (Powders, Contaminated Consumables)
  • Collection: Gather all unreacted powders, contaminated weigh boats, and filter papers.

  • Primary Containment: Place the solid waste into a puncture-resistant, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Segregation: Ensure this container is strictly dedicated to Solid Non-Halogenated Organic Waste. Do not mix with heavy metals, strong acids, or oxidizers.

  • Labeling: Affix a hazardous waste label. Specify the full chemical name (no abbreviations) and check the "Toxic" and "Irritant" hazard boxes.

Protocol B: Disposal of Liquid Waste (Reactions & Solvents)
  • Assess Solvent Matrix: Identify the primary solvent (e.g., Methanol, DMSO, Dichloromethane). If the solvent is halogenated (like DCM), the entire mixture must be disposed of as Halogenated Waste.

  • pH Validation (Crucial Step): Using pH test strips, verify the pH of aqueous/organic waste mixtures. The pH must be between 6.0 and 8.0 to prevent acid-catalyzed hydrolysis of the hydrazone bond into picolinohydrazide.

  • Neutralization: If the liquid waste is highly acidic, slowly neutralize it with a mild base (e.g., dilute sodium bicarbonate solution) in a fume hood while stirring. Never add strong oxidizers like bleach to neutralize hydrazone waste.

  • Storage: Funnel the pH-verified liquid into a labeled HDPE or glass carboy dedicated to Liquid Non-Halogenated Organic Waste.

  • Secondary Containment: Store the carboy in a secondary spill tray within a flammable storage cabinet until collection by Environmental Health and Safety (EHS).

Operational Disposal & Spill Workflow

To aid in split-second decision-making, follow this procedural logic tree for characterizing and routing N-(propan-2-ylideneamino)pyridine-2-carboxamide waste.

DisposalWorkflow Start Waste: N-(propan-2-ylideneamino) pyridine-2-carboxamide State What is the physical state? Start->State Solid Solid Waste (Powders/Crystals) State->Solid Dry Liquid Liquid Waste (Solutions) State->Liquid Dissolved Segregate Package in Non-Halogenated Nitrogenous Organic Waste Solid->Segregate pHCheck Aqueous & Acidic (pH < 5)? Liquid->pHCheck HydrolysisRisk High Risk: Hydrazine Formation pHCheck->HydrolysisRisk Yes pHCheck->Segregate No / Organic Solvent Neutralize Neutralize to pH 7-8 (Avoid strong oxidizers) HydrolysisRisk->Neutralize Neutralize->Segregate Incinerate Final Disposal: High-Temp Incineration Segregate->Incinerate EPA TSDF

Caption: Decision tree for the safe disposal and treatment of hydrazone-based chemical waste.

Emergency Spill Procedure

In the event of accidental release outside of a fume hood, execute the following protocol:

  • Evacuate & Ventilate: Ensure personnel clear the immediate area and maximize lab ventilation.

  • PPE Adherence: Don nitrile gloves, a fitted lab coat, and ANSI-approved safety goggles. For substantial dust generation, an N95 or P100 particulate respirator is required.

  • Solid Spill Containment: Do not dry-sweep. Use an electrically protected vacuum cleaner equipped with a HEPA filter, or gently wet-brush the powder using a damp, non-reactive absorbent pad to prevent aerosolization[4].

  • Liquid Spill Containment: Surround the spill with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit pad). Do not use combustible materials like sawdust, as residual hydrazines/hydrazones can present a spontaneous ignition hazard when concentrated on porous organic material.

  • Recovery: Scoop all absorbed material using a plastic, non-sparking shovel. Place the debris into an airtight hazardous waste bag or pail, label clearly, and arrange for immediate EHS pick-up.

References

  • "N'-isopropyl picolino hydrazide - CAS号58430-99-2 / 55101-19-4" Molaid. [Link]

  • "Compliance report to the conditions of Environmental Clearance of - Hetero" Hetero Labs Limited. [Link]

  • "Hydrazine | H2N-NH2 | CID 9321" PubChem. National Center for Biotechnology Information. [Link]

  • "40 CFR Part 261 -- Identification and Listing of Hazardous Waste" Electronic Code of Federal Regulations (eCFR). [Link]

  • "Toxicological Profile for Hydrazines" Agency for Toxic Substances and Disease Registry (ATSDR) - Centers for Disease Control and Prevention (CDC). [Link]

Sources

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